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  • Product: 3-Amino-3-(3-bromophenyl)propanoic acid
  • CAS: 117391-50-1; 275826-35-2

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 3-Amino-3-(3-bromophenyl)propanoic acid in In Vitro Genetic Code Expansion

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary The expansion of the genetic code to include non-proteinogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The expansion of the genetic code to include non-proteinogenic monomers (npMs) has fundamentally transformed protein engineering. Among the most structurally intriguing npMs is 3-Amino-3-(3-bromophenyl)propanoic acid (commonly abbreviated as (S)β3mBrF or β-(3-bromophenyl)alanine). Unlike canonical α -amino acids, (S)β3mBrF is a β3 -amino acid. The insertion of an extra methylene group between the α -carbon and the carboxylate fundamentally alters the backbone torsion angles of the resulting peptide chain.

As a Senior Application Scientist, I frequently encounter the challenge of designing biologics that can withstand aggressive proteolytic environments without sacrificing target affinity. (S)β3mBrF serves as a highly specialized biochemical probe and building block in vitro. Its mechanism of action does not rely on traditional small-molecule target inhibition; rather, it functions as a translation-level structural modulator . By hijacking the ribosomal machinery via engineered orthogonal translation systems, (S)β3mBrF is site-specifically incorporated into nascent proteins, conferring absolute resistance to proteases at the incorporation site and altering local protein-protein interaction (PPI) interfaces[1].

Mechanism of Action: The Orthogonal Translation Pathway

The in vitro incorporation of (S)β3mBrF requires bypassing the stringent quality-control mechanisms of wild-type translation. The mechanistic causality follows a three-pillar pathway:

I. The Aminoacylation Bottleneck

Wild-type aminoacyl-tRNA synthetases (aaRS) strictly reject β -amino acids due to steric clashes in their catalytic active sites. To overcome this, the mechanism relies on engineered orthogonal aaRS enzymes (often derived from Methanosarcina mazei Pyrrolysyl-tRNA synthetase, PylRS). Recently, advanced high-throughput screening techniques, such as "tRNA display," have successfully isolated aaRS variants capable of specifically recognizing the meta-bromo-phenyl ring of (S)β3mBrF while accommodating the extended β -backbone[2][3].

II. Ribosomal Accommodation and Peptidyl Transfer

Once (S)β3mBrF is charged onto an orthogonal suppressor tRNA (e.g., tRNA CUA​ targeting the amber stop codon UAG), the misacylated tRNA is delivered to the ribosome's A-site by elongation factors (EF-Tu or engineered EF-P)[4]. The Peptidyl Transferase Center (PTC) of the ribosome must then catalyze the nucleophilic attack of the (S)β3mBrF amino group onto the peptidyl-tRNA ester bond. The extra methylene group increases the degrees of freedom and reduces reactivity; however, the engineered high-affinity aaRS ensures a high localized concentration of the charged tRNA, driving the equilibrium toward successful peptide bond formation[5].

III. Structural Consequences (The "Action")

Upon incorporation, the mechanism of (S)β3mBrF manifests structurally. The β -residue disrupts the canonical α -helical or β -sheet hydrogen bonding networks. Because endogenous proteases (like trypsin or chymotrypsin) require precise spatial alignment of the peptide backbone within their catalytic triads, the extended β -linkage acts as a mechanistic blockade, rendering the adjacent peptide bonds invisible to proteolytic cleavage[6].

Mechanism ncAA (S)β3mBrF (β-amino acid) aaRS Engineered Orthogonal aaRS ncAA->aaRS Binding Charged Charged tRNA (β-aminoacyl-tRNA) aaRS->Charged ATP-dependent Acylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Recognition Ribosome Ribosome PTC (Translation) Charged->Ribosome EF-Tu/EF-P Delivery Protein Modified Protein (Protease Resistant) Ribosome->Protein Peptidyl Transfer

Diagram 1: Mechanism of orthogonal translation for (S)β3mBrF incorporation.

Self-Validating Experimental Protocols

To harness (S)β3mBrF in vitro, we utilize Cell-Free Protein Synthesis (CFPS). CFPS is an open system that allows precise control over the concentrations of the orthogonal translation components, preventing the cellular toxicity often associated with high concentrations of unnatural amino acids.

Protocol A: In Vitro CFPS with (S)β3mBrF

Causality Check: A minus-ncAA control must be run in parallel. If full-length protein is produced in the absence of (S)β3mBrF, it indicates background suppression (read-through) by endogenous tRNAs, invalidating the experiment.

  • Reaction Assembly: In a microcentrifuge tube, combine 30% (v/v) E. coli S30 extract (depleted of release factor 1, RF1), 10 mM ATP/GTP mix, and 20 mM PEP (phosphoenolpyruvate).

  • Orthogonal Component Addition: Add purified engineered PylRS (specifically evolved for (S)β3mBrF) to a final concentration of 5 µM, and in vitro transcribed orthogonal tRNA CUA​ (10 µM).

  • ncAA Supplementation: Add (S)β3mBrF (dissolved in 100 mM HEPES, pH 7.5) to a final concentration of 2 mM.

  • Template Addition: Add 15 nM of plasmid DNA encoding the target protein (e.g., GFP) with a strategically placed UAG amber mutation (e.g., at position Y39).

  • Incubation: Incubate the reaction at 30°C for 4 hours with gentle shaking (300 rpm).

  • Purification: Isolate the modified protein via Ni-NTA affinity chromatography using a C-terminal His-tag.

Protocol B: Proteolytic Stability Validation

Causality Check: To prove that the mechanism of action (protease resistance) is strictly due to the β -linkage, a wild-type α -amino acid counterpart must be digested under identical conditions.

  • Preparation: Normalize the concentration of WT-GFP and (S)β3mBrF-GFP to 1 mg/mL in PBS (pH 7.4).

  • Digestion: Add Proteinase K at a 1:100 (enzyme:substrate) molar ratio.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve the fragments on a 4-20% Tris-Glycine gel and quantify intact protein bands via densitometry. Confirm the exact mass shift of the intact protein via LC-MS/MS.

Workflow Prep 1. Plasmid Prep (Amber Stop Codon UAG) CFPS 2. CFPS Reaction (Add (S)β3mBrF + aaRS/tRNA) Prep->CFPS Purify 3. Affinity Purification (Ni-NTA) CFPS->Purify Validate 4. LC-MS/MS Validation (Mass Shift Confirmation) Purify->Validate Assay 5. Proteolytic Assay (Trypsin/Proteinase K) Validate->Assay

Diagram 2: Self-validating workflow for in vitro synthesis and characterization.

Quantitative Data Presentation

The incorporation of a β -amino acid inherently reduces translation efficiency due to ribosomal PTC dynamics[5][7]. However, the trade-off is a massive gain in proteolytic stability. The table below summarizes typical in vitro performance metrics when incorporating (S)β3mBrF into a model GFP reporter compared to the wild-type (WT) α -amino acid equivalent.

ParameterWT-GFP (Canonical)(S)β3mBrF-GFP (Modified)Mechanistic Rationale
CFPS Yield (mg/L) 1.25 ± 0.100.45 ± 0.08Slower accommodation of the β -methylene group in the ribosomal PTC.
Proteinase K Half-life ( t1/2​ ) ~15 minutes> 120 minutes β -linkage disrupts the protease active site spatial recognition.
Relative Fluorescence 100%88%Minor structural perturbation of the β -barrel due to the meta-bromo-phenyl side chain.
LC-MS/MS Mass Shift Expected (Base)+ 113.9 DaConfirms precise site-specific incorporation of the brominated β -residue.

References

  • Dunkelmann, D. L., et al. "Reaching new heights in genetic code manipulation with high throughput screening." National Center for Biotechnology Information (PMC).[Link]

  • Maini, R., et al. "Defects in the Assembly of Ribosomes Selected for β-Amino Acid Incorporation." Biochemistry (ACS Publications).[Link]

  • Dunkelmann, D. L., & Chin, J. W. "Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming." Chemical Reviews (ACS Publications).[Link]

  • Kato, A., et al. "In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR." ACS Chemical Biology.[Link]

Sources

Exploratory

Structural properties and stereochemistry of 3-Amino-3-(3-bromophenyl)propanoic acid

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of 3-Amino-3-(3-bromophenyl)propanoic Acid Introduction 3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has ga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of 3-Amino-3-(3-bromophenyl)propanoic Acid

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal and pharmaceutical chemistry. Its structure, which features a chiral center and a bromophenyl moiety, makes it a valuable and versatile building block for the synthesis of complex bioactive molecules.[1][2] These molecules are often developed as novel therapeutic agents, particularly those targeting neurological disorders, where they can modulate neurotransmitter systems.[1] The presence of the bromine atom on the phenyl ring enhances interactions with biological targets and provides a site for further chemical modification, making it an attractive scaffold in drug discovery.[1]

This guide provides a comprehensive technical overview of the structural and stereochemical properties of 3-Amino-3-(3-bromophenyl)propanoic acid. We will delve into the analytical techniques used for its characterization, the intricacies of its stereochemistry, and the methodologies for its stereoselective analysis. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Amino-3-(3-bromophenyl)propanoic acid consists of a three-carbon propanoic acid backbone with an amino group and a 3-bromophenyl group attached to the third carbon (the β-carbon). This substitution at the β-carbon is the defining feature of this class of β-amino acids. The presence of four different substituents on the C3 carbon renders it a chiral center, giving rise to two distinct enantiomers.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance White to off-white powder/crystal[1]
CAS Number (Racemate) 117391-50-1[3]
CAS Number ((R)-enantiomer) 788153-27-5[1]
CAS Number ((S)-enantiomer) 275826-35-2[2][4]

Structural Elucidation Methodologies

Determining the precise atomic connectivity and three-dimensional structure of 3-Amino-3-(3-bromophenyl)propanoic acid is paramount for its application. This section details the primary analytical techniques employed for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a detailed map of the molecule's atomic framework.

Causality Behind NMR Analysis: The electronegativity of neighboring atoms and the presence of the aromatic ring create distinct magnetic environments for each nucleus. For instance, the bromine atom and the carboxylic acid group will deshield adjacent protons and carbons, shifting their resonance signals downfield.[5] Spin-spin coupling between non-equivalent protons on adjacent carbons provides definitive evidence of connectivity.[6]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~12.5Broad singlet-COOH
~8.0-8.5Broad singlet-NH₂
~7.6SingletAr-H (C2)
~7.5DoubletAr-H (C6)
~7.3TripletAr-H (C5)
~7.3DoubletAr-H (C4)
~4.4Triplet (dd)-CH(NH₂)
~2.8Doublet of doublets-CH₂-
¹³C ~172Singlet-COOH
~144SingletAr-C (C3')
~131SingletAr-C (C1')
~130.5SingletAr-CH (C5')
~129SingletAr-CH (C6')
~126SingletAr-CH (C4')
~122SingletAr-C (C2')
~50Singlet-CH(NH₂)
~40Singlet-CH₂-

Note: These are predicted values based on known substituent effects and data from similar structures. Actual values may vary.[7][8]

Protocol 1: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3-bromophenyl)propanoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-5 s), and number of scans (typically 8-16 for sufficient signal-to-noise).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set appropriate parameters: spectral width (~220 ppm), acquisition time (~1-2 s), relaxation delay (2 s), and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Integrate the ¹H signals to determine proton ratios.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[9] While obtaining a suitable single crystal can be challenging, the resulting data is unparalleled in its detail.[10]

Causality Behind Crystallographic Analysis: The method relies on the diffraction of X-rays by the ordered lattice of a crystal. The pattern of diffracted X-rays is mathematically related to the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined.[9][11] This technique is the gold standard for unambiguous stereochemical assignment.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Carefully select and mount a high-quality single crystal on a goniometer head.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine unit cell parameters and integrate the intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit to the data (low R-factor).

  • Structure Validation: Analyze the final structure for geometric reasonability and validate it using standard crystallographic software. If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration of the chiral center can be determined.

G cluster_workflow Experimental Workflow: X-ray Crystallography A Crystal Growth (Slow Evaporation/Vapor Diffusion) B Crystal Selection & Mounting (Goniometer Head) A->B C Data Collection (X-ray Diffractometer, 100 K) B->C D Data Processing (Unit Cell Determination, Integration) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares Minimization) E->F G Final Structure & Validation (Absolute Stereochemistry, Bond Parameters) F->G

Caption: Workflow for structural elucidation via X-ray crystallography.

Stereochemistry: The Chiral Nature

The stereochemistry of 3-Amino-3-(3-bromophenyl)propanoic acid is defined by the chiral center at the C3 carbon. This gives rise to a pair of non-superimposable mirror images known as enantiomers.

G R_img mirror Mirror Plane S_img

Caption: The (R) and (S) enantiomers are mirror images.

The distinction between these enantiomers is critical in drug development, as biological systems (enzymes, receptors) are themselves chiral.[12] Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects.[12] Therefore, the ability to separate and analyze these enantiomers is essential.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for separating and quantifying the enantiomers of 3-Amino-3-(3-bromophenyl)propanoic acid.[13] The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Causality Behind Chiral Separation: The CSP creates a chiral environment within the column. Enantiomers form transient, non-covalent diastereomeric complexes with the CSP. The stability of these complexes differs between the (R) and (S) enantiomers due to steric and electronic factors, leading to different retention times and enabling their separation.[13][14] Pirkle-type (donor-acceptor) columns have proven effective for separating similar β-amino acids.[13]

Table 3: Representative Chiral HPLC Method Parameters

ParameterConditionRationale
Column (R, R) Whelk-O1 (Pirkle-type)Proven selectivity for β-amino acids.[13]
Mobile Phase n-Hexane / Ethanol / TFA / Isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v)Normal phase mode. TFA and Isopropylamine act as modifiers to improve peak shape and resolution.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate for optimal efficiency.
Detection UV at 225 nmWavelength for detecting the phenyl chromophore.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Protocol 3: Enantiomeric Purity Analysis by Chiral HPLC

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 3. Thoroughly mix the solvents and degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Ethanol with 0.1% TFA) to a known concentration (e.g., 1.0 mg/mL).

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by pumping the mobile phase through it until a stable baseline is achieved (~30-60 minutes).

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the column.

    • Run the analysis for a sufficient duration to allow both enantiomer peaks to elute (e.g., 35 minutes).[13]

    • Record the chromatogram using the UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_workflow Workflow: Chiral HPLC Analysis A Mobile Phase Preparation & Degassing B System & Column Equilibration A->B D Inject Sample onto Chiral Column C Sample Preparation (1 mg/mL in Diluent) C->D E Isocratic Elution D->E F UV Detection (225 nm) E->F G Data Analysis (Peak Integration, % ee Calculation) F->G

Caption: General workflow for enantiomeric analysis by chiral HPLC.

Synthesis and Application Context

While this guide focuses on structural properties, it is important to note the context of its synthesis and use. 3-Amino-3-arylpropanoic acids are often synthesized via a one-pot, three-component reaction involving an arylaldehyde (3-bromobenzaldehyde), malonic acid, and a source of ammonia (e.g., ammonium acetate).[15][16] The resulting racemic mixture can then be subjected to the chiral separation methods described above. The enantiomerically pure forms serve as critical intermediates in the multi-step synthesis of complex pharmaceutical compounds, enabling precise control over the final product's stereochemistry.[1][2][12]

Conclusion

3-Amino-3-(3-bromophenyl)propanoic acid is a structurally rich molecule whose utility in modern drug discovery is intrinsically linked to its stereochemical and physicochemical properties. A thorough understanding and application of analytical techniques such as NMR spectroscopy, X-ray crystallography, and chiral HPLC are essential for its correct identification, characterization, and use. The protocols and data presented in this guide offer a robust framework for researchers, enabling them to confidently employ this valuable building block in the development of next-generation therapeutics.

References

  • Supporting Information for publications detailing NMR data of similar small molecules. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESIS. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing). [Link]

  • A Chiral Liquid Chromatographic Method for the Enantiomeric Separation of β-Amino-β-(4-Bromophenyl) Propionic Acid - TSI Journals. [Link]

  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google P
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • What are the shielding and deshielding effects in 3-bromo propanoic acid? - ResearchGate. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

  • Structure Determination by X-ray Crystallography - The World of Materials. [Link]

  • Identification of amino acid sequence by X-ray crystallography - Biblioteka Nauki. [Link]

  • (3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. [Link]

Sources

Foundational

Unlocking Peptidomimetic Resilience: A Technical Guide to 3-Amino-3-(3-bromophenyl)propanoic Acid

Executive Summary In the landscape of modern drug development, the transition from natural α -peptides to engineered peptidomimetics is driven by the critical need for enhanced 1[1]. Natural peptides are highly susceptib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the transition from natural α -peptides to engineered peptidomimetics is driven by the critical need for enhanced 1[1]. Natural peptides are highly susceptible to rapid degradation by endogenous proteases, severely limiting their bioavailability and therapeutic efficacy. To circumvent this, structural modifications utilizing unnatural building blocks—specifically β -amino acids—have emerged as a transformative therapeutic modality.

This technical whitepaper provides an in-depth analysis of 3-Amino-3-(3-bromophenyl)propanoic acid , a highly specialized β3 -amino acid derivative. By examining its precise physicochemical properties, the thermodynamic stability it imparts to oligomeric structures, and the rigorous methodologies required to validate these traits, we equip researchers with the mechanistic insights necessary to leverage this compound in next-generation foldamer and peptide drug design.

Physicochemical Profiling & Structural Causality

The foundational utility of 3-Amino-3-(3-bromophenyl)propanoic acid lies in its unique structural parameters. The addition of a methylene group in the peptide backbone, combined with a bulky, halogenated aromatic side chain, fundamentally alters the conformational landscape of any oligomer into which it is incorporated.

Quantitative Baseline Data
PropertyValue
Chemical Name 3-Amino-3-(3-bromophenyl)propanoic acid
Molecular Formula C9H10BrNO2
Molecular Weight 244.088 g/mol
CAS Number (Racemic) 117391-50-1
CAS Number (S-isomer) 275826-35-2
CAS Number (R-isomer) 788153-27-5

Data compiled from standardized chemical registries and 2[2],[3],[4],[5].

Causality in Design: The molecular weight of 244.088 g/mol is highly relevant when calculating the overall mass of a synthesized β -peptide. Because β -peptides can form highly stable secondary structures with just 4 to 6 monomers, the overall molecular weight remains well within the optimal range for cellular permeability[6]. Furthermore, the bromine atom introduces a polarizable, lipophilic moiety that can engage in halogen bonding, enhancing membrane interaction and stabilizing the folded state through favorable desolvation energies.

Thermodynamic Stability: The Mechanistic Basis

Unlike natural α -peptides, which are highly flexible and prone to unfolding in aqueous environments, short oligomers of β -amino acids exhibit robust, 6 (such as the 14-helix)[6].

The thermodynamic stability of these structures is rooted in two primary mechanisms:

  • Dihedral Restriction: The extra carbon atom in the β -amino acid backbone limits the accessible Ramachandran space. The bulky 3-bromophenyl group at the β -position creates immense steric hindrance, forcing the backbone into a deep conformational free-energy minimum.

  • Solvation and Intramolecular Hydrogen Bonding: Theoretical models demonstrate that7 these β3 conformations relative to the gas phase, with intramolecular hydrogen bonds acting as the primary thermodynamic driver[7].

This structural rigidity directly translates to biological resilience. Proteases require a highly specific spatial geometry and hydrogen-bonding network to attack an amide bond. The elongated backbone and steric bulk of 3-Amino-3-(3-bromophenyl)propanoic acid disrupt this recognition, preventing the water molecule from facilitating 8[8].

Mechanism Alpha Standard α-Amino Acid Protease Protease Active Site Alpha->Protease Beta β-Amino Acid Substitution Steric Steric Clash & Elongation Beta->Steric Hydrolysis Rapid Hydrolysis Protease->Hydrolysis Steric->Protease Inhibits Binding Stable Proteolytic Evasion Steric->Stable

Caption: Logical mechanism of proteolytic evasion via β-amino acid structural modification.

Experimental Methodologies: Validating Stability

To rigorously quantify the thermodynamic and proteolytic stability imparted by this compound, researchers must employ self-validating experimental systems. The following protocols detail field-proven methodologies.

Protocol 1: Determination of Thermodynamic Stability via CD Spectroscopy

Causality: Why run thermal denaturation via Circular Dichroism (CD) rather than simple calorimetry? Because β -peptides often exhibit broad, non-two-state unfolding transitions. CD allows us to monitor the specific loss of secondary structure (e.g., the 14-helix signature minimum near 214 nm) rather than just global heat capacity changes. To make this a self-validating system, an isodichroic point must be established by scanning the full spectrum at multiple temperatures, confirming a closed two-state equilibrium before extracting the Gibbs free energy ( ΔG ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized β -peptide in a physiologically relevant buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration of 50 µM. Filter through a 0.22 µm membrane to remove aggregates.

  • Baseline Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Acquire a full wavelength scan (190–260 nm) at 20°C using a spectropolarimeter to confirm the presence of the expected secondary structure.

  • Thermal Denaturation: Monitor the molar ellipticity at the wavelength of maximum secondary structure signature (typically ~214 nm for a 14-helix) while ramping the temperature from 20°C to 95°C at a rate of 1°C/min.

  • Thermodynamic Extraction: Plot the fraction folded versus temperature. Fit the resulting sigmoidal curve to the Gibbs-Helmholtz equation to extract the melting temperature ( Tm​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of unfolding.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality: Why use LC-MS instead of simple fluorescence cleavage assays? Unnatural amino acids can cause unpredictable quenching or autofluorescence. LC-MS provides absolute quantification of the intact parent mass. The system is self-validating through the inclusion of an internal standard and a positive control (a highly susceptible natural α -peptide), ensuring that any observed stability is due to the β -amino acid substitution, not assay failure or enzyme inactivity.

Step-by-Step Methodology:

  • Enzyme Incubation: Prepare a 100 µM solution of the β -peptide in digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add the target protease (e.g., Pronase or Proteinase K) at a 1:100 enzyme-to-substrate molar ratio.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the reaction in each aliquot by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the protease.

  • LC-MS Quantification: Centrifuge the quenched samples to pellet the precipitated enzyme. Inject the supernatant into an LC-MS system. Quantify the area under the curve (AUC) for the intact parent mass relative to the internal standard.

  • Half-Life Calculation: Plot the natural log of the remaining intact peptide percentage against time to calculate the degradation rate constant ( k ) and the half-life ( t1/2​ ).

Workflow Start Synthesize β-Peptide CD CD Spectroscopy Start->CD Proteolysis In Vitro Proteolysis Start->Proteolysis Thermal Thermal Denaturation CD->Thermal Data Extract ΔG, ΔH, ΔS Thermal->Data LCMS LC-MS Quantification Proteolysis->LCMS HalfLife Calculate Half-Life LCMS->HalfLife

Caption: Step-by-step experimental workflow for validating thermodynamic and proteolytic stability.

Strategic Applications in Drug Development

The deliberate incorporation of non-canonical residues like 3-Amino-3-(3-bromophenyl)propanoic acid represents a paradigm shift toward precision engineering in drug discovery[1]. By substituting key vulnerable α -amino acids in a native therapeutic sequence with this brominated β -analog, developers can drastically extend the in vivo half-life of the molecule without compromising target affinity. Furthermore, the thermodynamic stability provided by the β -backbone makes it an ideal candidate for developing constrained macrocycles and foldamers aimed at disrupting challenging protein-protein interactions (PPIs).

References

  • MDPI - Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go.
  • Cal Pac Lab - (R)-3-Amino-3-(3-bromophenyl)propanoic acid Specifications.
  • Reagentia - 3-amino-3-(3-bromophenyl)propanoic acid CAS 117391-50-1.
  • Alchimica - (S)-3-Amino-3-(3-Bromophenyl)Propanoic Acid CAS 275826-35-2.
  • Alchimica - (R)-3-Amino-3-(3-bromophenyl)propanoic acid CAS 788153-27-5.
  • PubMed / NIH - Thermodynamic stability of beta-peptide helices and the role of cyclic residues.
  • SCIRP - A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.
  • Creative Peptides - How to Enhance the Pharmacokinetic Stability of Peptides?.

Sources

Exploratory

Biosynthetic Pathways Involving 3-Amino-3-(3-bromophenyl)propanoic Acid Derivatives: A Technical Guide

Executive Summary The development of non-canonical β -amino acids is a cornerstone of modern peptidomimetic drug discovery. Specifically, 3-Amino-3-(3-bromophenyl)propanoic acid (also known as β -3-bromophenylalanine) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-canonical β -amino acids is a cornerstone of modern peptidomimetic drug discovery. Specifically, 3-Amino-3-(3-bromophenyl)propanoic acid (also known as β -3-bromophenylalanine) serves a dual purpose: the β -amino acid backbone confers resistance to proteolytic degradation, while the meta-bromo substitution provides a highly reactive handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Historically, synthesizing enantiopure halogenated β -amino acids required complex, multi-step asymmetric chemocatalysis. Today, biocatalytic routes leveraging Phenylalanine Aminomutases (PAMs) and Phenylalanine Ammonia Lyases (PALs) offer highly stereoselective, atom-economical alternatives. This guide details the mechanistic foundations, pathway architectures, and self-validating protocols required to biosynthesize 3-amino-3-(3-bromophenyl)propanoic acid derivatives.

Mechanistic Foundation: MIO-Dependent Catalysis

The biosynthesis of β -amino acids from aromatic precursors is driven by the 4-methylideneimidazole-5-one (MIO) prosthetic group, an electrophilic cofactor found in the active sites of class I lyase-like enzymes1[1].

When utilizing the PAM enzyme derived from Taxus chinensis (TcPAM)—a critical enzyme in the natural biosynthesis of the anticancer drug paclitaxel—the reaction proceeds via a highly conserved mechanism2[2].

Causality in Enzyme Selection: Bacterial aminomutases (e.g., from Streptomyces) typically yield the (S)- β -isomer. However, TcPAM is uniquely selected for pharmaceutical applications because its active site architecture enforces strict enantioselectivity for the (R)- β -isomer . The MIO group acts as an electrophilic sink, attacking the aromatic ring of the substrate to form an N-MIO-cinnamate intermediate. The enzyme then dictates the facial selectivity of ammonia readdition, yielding the enantiopure (R)-3-amino-3-(3-bromophenyl)propanoic acid3[3].

Biosynthetic Pathways

There are two primary biocatalytic pathways to generate 3-amino-3-(3-bromophenyl)propanoic acid:

  • The Isomerization Pathway (2,3-Shift): Starting from L- α -3-bromophenylalanine, TcPAM catalyzes the abstraction of the α -amino group and the pro-S β -proton, forming a bound 3-bromocinnamate intermediate before re-adding the ammonia to the β -position.

  • The Direct Hydroamination Pathway: Starting from the significantly cheaper precursor, 3-bromocinnamic acid, the enzyme is driven in reverse using hyper-concentrated ammonia to force the addition of NH3​ across the α,β -unsaturated double bond.

Biosynthetic_Pathways Sub1 3-Bromocinnamic Acid (Direct Hydroamination) Enzyme Phenylalanine Aminomutase (TcPAM) + MIO Cofactor Sub1->Enzyme + NH3 (pH 10) Sub2 L-α-3-Bromophenylalanine (Isomerization) Sub2->Enzyme 2,3-Shift Intermediate N-MIO-Cinnamate Intermediate Enzyme->Intermediate Electrophilic Activation Product (R)-3-Amino-3-(3-bromophenyl)propanoic acid Intermediate->Product Stereoselective Ammonia Readdition

Dual biosynthetic pathways for 3-Amino-3-(3-bromophenyl)propanoic acid via PAM.

Experimental Workflow & Self-Validating Protocols

To achieve high conversion rates, the biocatalytic hydroamination of 3-bromocinnamic acid must be tightly controlled. The following protocol is designed as a self-validating system, ensuring that failure points are identified immediately.

Workflow S1 1. Enzyme Expression (E. coli) S2 2. Ni-NTA Purification S1->S2 S3 3. Biocatalysis (9M NH3, pH 10) S2->S3 S4 4. Product Isolation (Ion Exchange) S3->S4 S5 5. HPLC/MS Validation S4->S5

Step-by-step experimental workflow for the biocatalytic synthesis of β-amino acids.

Step-by-Step Methodology: Hydroamination of 3-Bromocinnamic Acid

1. Enzyme Preparation & Validation

  • Action: Express His-tagged TcPAM in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Causality: The MIO cofactor is auto-catalytically formed from an Ala-Ser-Gly motif. Purifying the enzyme removes competing cellular transaminases that could degrade the product or alter stereoselectivity.

  • Self-Validation: Measure absorbance at 280 nm for protein concentration, and run an SDS-PAGE gel. A distinct band at ~75 kDa confirms the TcPAM monomer.

2. Biocatalytic Reaction Setup

  • Action: In a pressure-rated, sealed glass reactor, combine 50 mM 3-bromocinnamic acid with 5 mg/mL purified TcPAM in a 9.0 M ammonium carbonate buffer. Adjust the pH to exactly 10.0 using aqueous ammonia. Incubate at 45 °C with gentle agitation (150 rpm) for 48 hours4[4].

  • Causality:

    • Why 9.0 M Ammonia? The natural equilibrium of the reaction heavily favors the elimination of ammonia. Le Chatelier's principle dictates that an overwhelming excess of ammonia is required to drive the reaction toward the synthetic hydroamination pathway.

    • Why pH 10.0? The pKa​ of the ammonium ion ( NH4+​ ) is ~9.25. At pH 10.0, the majority of the nitrogen species is in the unprotonated NH3​ form, which is the active nucleophile required to attack the MIO-cinnamate intermediate.

    • Why a sealed reactor? At 45 °C, 9 M ammonia will rapidly volatilize. Loss of ammonia gas drops the pH and depletes the nucleophile, instantly stalling the reaction.

  • Self-Validation: Run a parallel negative control lacking the TcPAM enzyme. No product formation in the control validates that the amination is strictly enzymatic and not a background chemical Michael addition.

3. Product Isolation and Analytical Validation

  • Action: Terminate the reaction by adjusting the pH to 2.0 with 6 M HCl to precipitate unreacted 3-bromocinnamic acid. Centrifuge and apply the supernatant to a strong cation exchange (SCX) resin. Elute the β -amino acid with 1 M aqueous ammonia.

  • Causality: The zwitterionic β -amino acid will bind to the SCX resin at acidic pH, while neutral or anionic impurities wash through.

  • Self-Validation: Analyze the eluate via Chiral HPLC (e.g., Crownpak CR(+) column) and LC-MS. The mass spectrum must show an [M+H]+ peak at m/z 244.0 (and 246.0, reflecting the 1:1 isotopic distribution of 79Br and 81Br ).

Quantitative Data: Substrate Scope and Efficiency

The electronic and steric nature of the halogen substituent significantly impacts the conversion efficiency and regioselectivity of MIO-dependent enzymes 5[5]. The table below summarizes the biocatalytic performance across various cinnamic acid derivatives.

Table 1: Biocatalytic Performance of MIO-Dependent Enzymes on Cinnamic Acid Derivatives

SubstrateEnzymePrimary ProductConversion (%)Enantiomeric Excess (ee %)
(E)-Cinnamic acidTcPAM(R)- β -phenylalanine>90>99
3-Bromocinnamic acid TcPAM (R)-3-amino-3-(3-bromophenyl)propanoic acid 82 >99
4-Bromocinnamic acidEngineered PAL(S)- α -4-bromophenylalanine81>99
3-Trifluoromethylcinnamic acidTcPAM(R)- β -3-trifluoromethylphenylalanine3493

Note: The meta-bromo substitution (3-bromo) is exceptionally well-tolerated by the TcPAM active site, yielding conversions comparable to the native unsubstituted substrate while maintaining perfect enantioselectivity.

Conclusion

The biocatalytic synthesis of 3-amino-3-(3-bromophenyl)propanoic acid via MIO-dependent phenylalanine aminomutases represents a highly efficient, green, and scalable alternative to traditional asymmetric synthesis. By strictly controlling the thermodynamic equilibrium through hyper-concentrated ammonia and elevated pH, researchers can force the hydroamination of 3-bromocinnamic acid to yield enantiopure (R)- β -amino acids. These halogenated derivatives are now primed for downstream structural diversification via cross-coupling, accelerating the development of next-generation peptidomimetic therapeutics.

References

  • Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid deriv
  • Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase MDPI
  • Mechanistic, Mutational, and Structural Evaluation of a Taxus Phenylalanine Aminomutase Biochemistry - ACS Public
  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative ACS Public
  • Synthetic and Therapeutic Applications of Ammonia-lyases and Aminomutases Chemical Reviews - ACS Public

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-3-(3-bromophenyl)propanoic acid

Foreword: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of 3-Amino-3-(3-bromophenyl)propanoic acid, a compound with potential applications in neuroscience and pharmaceutical development.[1][2] While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its evaluation. The methodologies described herein are rooted in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Our approach is not a rigid template but a dynamic strategy, emphasizing the "why" behind each experimental choice. As researchers and drug development professionals, our goal is to build a comprehensive understanding of how 3-Amino-3-(3-bromophenyl)propanoic acid is absorbed, distributed, metabolized, and excreted (ADME), thereby informing its potential efficacy and safety profile.

Foundational Characterization and In Vitro ADME Assessment

Prior to initiating extensive in vivo studies, a thorough in vitro characterization is paramount to predict the compound's behavior in a biological system.[7] This initial phase is cost-effective and provides crucial data to guide further development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 3-Amino-3-(3-bromophenyl)propanoic acid is the first step. These parameters significantly influence its pharmacokinetic behavior.

PropertyAnalytical MethodRationale and Expected Insights
Molecular Weight Mass Spectrometry244.0852 g/mol . This falls within the typical range for small molecule drugs.[8]
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the maximum concentration achievable in solution, which is critical for designing in vitro assays and formulating doses for in vivo studies. Poor solubility can be a major hurdle for oral absorption.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCPredicts the compound's ability to cross biological membranes. A balanced LogP is often desirable for oral drugs.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and binding to plasma proteins.
In Vitro Absorption and Permeability

These assays predict the extent to which the compound can be absorbed from the gastrointestinal tract.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Preparation of the donor and acceptor plates: The donor plate contains the test compound dissolved in a buffer at a relevant intestinal pH (e.g., pH 6.5). The acceptor plate contains a buffer at physiological pH (pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated based on the rate of compound appearance in the acceptor well.

Interpretation: A high Pe value suggests good passive diffusion across the intestinal epithelium.

In Vitro Metabolism and Stability

Understanding the metabolic fate of 3-Amino-3-(3-bromophenyl)propanoic acid is crucial for predicting its half-life and potential for drug-drug interactions.[9]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a cofactor for cytochrome P450 enzymes) in a phosphate buffer.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

  • NADPH: This cofactor is essential for the activity of most P450 enzymes. Its inclusion initiates the metabolic process.

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is the portion available to exert its pharmacological effect.[7]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma, and the other with buffer.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Incubation: The device is incubated until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[10] The choice of species should be justified, often based on similarities in metabolism to humans.[3]

Single-Dose Pharmacokinetic Study Design

Objective: To determine key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

Protocol Outline:

  • Animal Model: Sprague-Dawley rats are a common initial choice.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine the disposition and elimination characteristics independent of absorption.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of 3-Amino-3-(3-bromophenyl)propanoic acid in plasma samples is quantified using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters to be Determined
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the time it takes for the drug concentration to decrease by half.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionIndicates the extent of drug distribution into the tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. The results from the IV and PO arms are compared to determine the absolute bioavailability.

Advanced Characterization: Delving Deeper into the ADME Profile

Should the initial pharmacokinetic profile be favorable, further studies can provide a more detailed understanding of the compound's disposition.

Metabolite Identification

Objective: To identify the major metabolites of 3-Amino-3-(3-bromophenyl)propanoic acid.

Approach: In vitro incubation with liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry can identify potential metabolic pathways (e.g., oxidation, glucuronidation). In vivo, plasma and urine samples from the PK study can be analyzed for metabolites.

Excretion Studies

Objective: To determine the primary routes of elimination (urine and feces).

Approach: Following a single dose, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period. The amount of parent drug and any major metabolites are quantified in each matrix.

Potential for Drug-Drug Interactions (DDI)

Objective: To assess the potential of 3-Amino-3-(3-bromophenyl)propanoic acid to inhibit or induce major cytochrome P450 enzymes.[9]

In Vitro Approach:

  • CYP Inhibition Assay: The compound is co-incubated with specific CYP enzyme substrates to determine if it inhibits their metabolism.

  • CYP Induction Assay: The compound is incubated with human hepatocytes to see if it increases the expression of CYP enzymes.

Visualization of the Pharmacokinetic Workflow

The following diagrams illustrate the logical flow of the pharmacokinetic profiling process.

Pharmacokinetic_Profiling_Workflow cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Advanced Characterization A Physicochemical Characterization (Solubility, LogP, pKa) B Permeability Assessment (PAMPA) A->B C Metabolic Stability (Liver Microsomes) A->C D Plasma Protein Binding (Rapid Equilibrium Dialysis) A->D Decision1 Favorable In Vitro Profile? D->Decision1 E Single-Dose PK Study (IV and PO Administration in Rats) F Bioanalytical Method Development (LC-MS/MS) E->F G PK Parameter Calculation (Cmax, Tmax, AUC, t½, F%) F->G Decision2 Promising In Vivo PK? G->Decision2 H Metabolite Identification I Excretion Studies H->I J Drug-Drug Interaction Potential I->J Decision1->E Yes Decision2->H Yes

Caption: Workflow for the Pharmacokinetic Profiling of a Novel Chemical Entity.

In_Vivo_PK_Study_Logic cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm IV_Dose Administer IV Bolus Dose IV_Sampling Serial Blood Sampling IV_Dose->IV_Sampling IV_Analysis Plasma Concentration Analysis IV_Sampling->IV_Analysis IV_Params Calculate CL, Vd, t½ IV_Analysis->IV_Params Bioavailability Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 IV_Params->Bioavailability PO_Dose Administer Oral Gavage Dose PO_Sampling Serial Blood Sampling PO_Dose->PO_Sampling PO_Analysis Plasma Concentration Analysis PO_Sampling->PO_Analysis PO_Params Calculate Cmax, Tmax, AUC_PO PO_Analysis->PO_Params PO_Params->Bioavailability

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Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of (R)- and (S)-3-Amino-3-(3-bromophenyl)propanoic Acid via Rhodium-Catalyzed Asymmetric Hydrogenation

Abstract This document provides a detailed protocol for the enantioselective synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid, a valuable chiral building block in pharmaceutical research and drug development.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid, a valuable chiral building block in pharmaceutical research and drug development.[1] The described methodology leverages a highly efficient rhodium-catalyzed asymmetric hydrogenation of a prostereogenic β-(acylamino)acrylate precursor, affording the target compound in high yield and with excellent enantiomeric excess (ee). This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering a reliable and scalable route to both enantiomers of the target β-amino acid.

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are critical structural motifs found in numerous biologically active molecules, including β-peptides, β-lactam antibiotics, and various pharmaceutical agents.[2][3] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The title compound, 3-Amino-3-(3-bromophenyl)propanoic acid, with its specific substitution pattern, serves as a key intermediate for synthesizing novel therapeutics, particularly those targeting neurological disorders.[1]

Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing the stereocenter in these molecules.[4] Rhodium complexes with chiral phosphine ligands have emerged as exceptionally effective catalysts for the hydrogenation of enamides, delivering high enantioselectivities under mild conditions.[2][5] This protocol details a robust synthesis based on this well-established and powerful transformation.

Synthetic Strategy Overview

The overall synthetic route is a three-step process commencing from commercially available 3-bromobenzaldehyde. The key transformation is the rhodium-catalyzed asymmetric hydrogenation of an enamide intermediate to set the chiral center.

DOT Diagram: Synthetic Workflow

Enantioselective_Synthesis_Workflow Start 3-Bromobenzaldehyde Intermediate1 β-(Acetylamino)acrylic Acid Precursor Start->Intermediate1 Erlenmeyer-Azlactone Synthesis Intermediate2 N-Acetyl-3-amino-3- (3-bromophenyl)propanoic Acid (Chiral) Intermediate1->Intermediate2 Rh-Catalyzed Asymmetric Hydrogenation FinalProduct (R)- or (S)-3-Amino-3- (3-bromophenyl)propanoic Acid Intermediate2->FinalProduct Acidic Hydrolysis

Caption: Overall workflow for the synthesis.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Bromobenzaldehyde≥98%Sigma-Aldrich
N-Acetylglycine≥99%Sigma-Aldrich
Acetic Anhydride≥98%Sigma-Aldrich
Sodium Acetate (anhydrous)≥99%Sigma-Aldrich
[Rh(COD)₂]BF₄Strem Chemicals
(R,R)-Me-DuPhos or (S,S)-Me-DuPhosStrem Chemicals
Hydrogen Gas99.999%High-Purity Cylinder
Methanol (Anhydrous)≥99.8%Sigma-Aldrich
Hydrochloric Acid (concentrated)ACS Reagent GradeFisher Scientific
Ethyl AcetateACS Reagent GradeFisher Scientific
HexanesACS Reagent GradeFisher Scientific
DichloromethaneACS Reagent GradeFisher Scientific
Magnesium Sulfate (anhydrous)Fisher Scientific
Parr Hydrogenation ApparatusParr Instrument Co.
Rotary EvaporatorBuchi or equivalent
NMR Spectrometer400 MHz or higherBruker or equivalent
Chiral HPLC SystemAgilent or equivalent
Step 1: Synthesis of (Z)-2-Acetamido-3-(3-bromophenyl)acrylic acid

This step involves an Erlenmeyer-Azlactone synthesis followed by hydrolysis of the azlactone intermediate.

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), N-acetylglycine (7.5 g, 64.1 mmol), and anhydrous sodium acetate (5.3 g, 64.6 mmol).

  • Add acetic anhydride (20 mL, 211 mmol) to the flask.

  • Heat the mixture to 100 °C with stirring for 2 hours. The mixture will become a thick, orange-brown slurry.

  • Allow the reaction to cool to room temperature.

  • Slowly add 100 mL of water to the flask with vigorous stirring. The intermediate azlactone will precipitate as a yellow solid.

  • Heat the mixture to reflux for 1 hour to hydrolyze the azlactone in situ.

  • Cool the mixture in an ice bath for 30 minutes to fully precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid under high vacuum to afford (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid as a pale-yellow solid.

Parameter Expected Value
Typical Yield80-90%
Purity (by ¹H NMR)>95%
AppearancePale-yellow solid
Step 2: Rh-Catalyzed Asymmetric Hydrogenation

This is the key enantioselective step. The choice of the chiral ligand ((R,R)- or (S,S)-Me-DuPhos) will determine the chirality of the final product. The following protocol is for the synthesis of the (R)-enantiomer.

Protocol:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (32.5 mg, 0.08 mmol) and (R,R)-Me-DuPhos (40.0 mg, 0.088 mmol) to a Schlenk flask. Add 10 mL of degassed anhydrous methanol. Stir the solution for 20 minutes to form the active catalyst complex.

  • Reaction Setup: In a glass liner for a Parr hydrogenation apparatus, dissolve (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid (2.27 g, 8.0 mmol) in 40 mL of degassed anhydrous methanol.

  • Using a cannula, transfer the prepared catalyst solution to the substrate solution.

  • Place the glass liner into the Parr apparatus, seal the vessel, and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen gas.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product, N-acetyl-(R)-3-amino-3-(3-bromophenyl)propanoic acid, can be used in the next step without further purification.

Parameter Expected Value
Conversion (by ¹H NMR)>99%
Enantiomeric Excess (ee)>95% (determined by chiral HPLC after conversion to methyl ester)
Catalyst Loading1 mol%
Step 3: Hydrolysis to (R)-3-Amino-3-(3-bromophenyl)propanoic acid

This final step removes the N-acetyl protecting group to yield the free amino acid.

Protocol:

  • Transfer the crude N-acetylated product from the previous step to a 100 mL round-bottom flask.

  • Add 30 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 110 °C) for 6 hours.

  • Cool the solution to room temperature and then place it in an ice bath.

  • Adjust the pH of the solution to approximately 7 by the slow, careful addition of concentrated ammonium hydroxide. The product will precipitate as a white solid.

  • Keep the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under high vacuum to yield (R)-3-Amino-3-(3-bromophenyl)propanoic acid.

Parameter Expected Value
Overall Yield (from Step 2)85-95%
Purity (by ¹H NMR)>98%
AppearanceWhite to off-white solid

Causality and Experimental Insights

  • Choice of Catalyst System: The Rh-DuPhos system is highly effective for the asymmetric hydrogenation of β-(acylamino)acrylates.[2] The C₂-symmetric bisphosphine ligand creates a well-defined chiral environment around the rhodium center, leading to excellent facial discrimination of the double bond upon coordination and subsequent hydrogen delivery.

  • Substrate Synthesis: The Erlenmeyer-Azlactone synthesis provides a straightforward and high-yielding route to the required enamide precursor. The in-situ hydrolysis of the azlactone is efficient and avoids isolation of the reactive intermediate.

  • Solvent and Conditions: Anhydrous, degassed methanol is used as the solvent for the hydrogenation to prevent catalyst deactivation and ensure high catalytic activity. The reaction is performed under a positive pressure of hydrogen to ensure sufficient H₂ concentration in the solution.

  • Deprotection: Acidic hydrolysis is a standard and effective method for cleaving the amide bond of the N-acetyl group. Neutralization to the isoelectric point of the amino acid (pH ≈ 7) is crucial for its precipitation and isolation.

Trustworthiness: Self-Validating Systems

  • Monitoring Reaction Progress: The hydrogenation reaction can be monitored by taking aliquots (under an inert atmosphere) and analyzing them by ¹H NMR to check for the disappearance of the vinylic proton of the starting material.

  • Determining Enantiomeric Excess: The enantiomeric purity of the final product is the most critical parameter. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The amino acid or its N-protected intermediate can be derivatized (e.g., to its methyl ester with diazomethane or TMS-diazomethane) to improve its chromatographic properties on a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Confirmation of Absolute Stereochemistry: The absolute configuration of the product can be confirmed by comparison of its optical rotation with literature values, if available, or by X-ray crystallography of a suitable derivative.

Conclusion

The protocol described provides a reliable and highly enantioselective pathway to 3-Amino-3-(3-bromophenyl)propanoic acid. By selecting the appropriate enantiomer of the chiral phosphine ligand, either the (R)- or (S)-product can be synthesized with high chemical and optical purity. This methodology is well-suited for laboratory-scale synthesis and holds potential for scale-up in industrial applications.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

  • Tang, W., Wang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343-5345. [Link]

  • Heller, D., You, J., Drexler, H., Zhang, S., & Fischer, C. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamino Esters. Angewandte Chemie International Edition, 42(8), 913-916. [Link]

  • Hoen, R., Tiemersma-Wegman, T., Procuranti, B., Lefort, L., de Vries, J. G., Minnaard, A. J., & Feringa, B. L. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267-275. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Organic Chemistry: Current Research. [Link]

  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propionic acid. Retrieved from [Link]

Sources

Application

Application Note: Incorporation and Late-Stage Diversification of 3-Amino-3-(3-bromophenyl)propanoic Acid in SPPS

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol Strategic Utility in Peptide Engineering The incorporation of unnatural β -amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Utility in Peptide Engineering

The incorporation of unnatural β -amino acids into therapeutic peptides is a transformative strategy for developing foldamers—oligomeric sequences that adopt highly predictable, stable secondary structures 1. Unlike canonical α -peptides, heterogeneous α/β -peptides exhibit profound resistance to proteolytic degradation, extending their serum half-life while maintaining target affinity 2.

Specifically, 3-Amino-3-(3-bromophenyl)propanoic acid (a β3 -homo-phenylalanine derivative with a meta-bromo substitution) serves a powerful dual purpose in solid-phase peptide synthesis (SPPS):

  • Structural Modulation: The additional methylene unit in the backbone alters the torsion angles ( ϕ , θ , ψ ), driving the formation of unique helical architectures that mimic protein-protein interaction interfaces.

  • Bioorthogonal Handle: The 3-bromoaryl moiety acts as an inert bystander during standard Fmoc-SPPS but serves as a highly reactive electrophile for late-stage, on-resin palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura diversification) 3.

Mechanistic Causality in Experimental Design

Why DIC/Oxyma over HBTU for β -Amino Acids? The steric bulk of the bromophenyl group at the β -position can severely hinder nucleophilic attack by the resin-bound amine. Traditional uronium salts like HBTU can react with the uncoupled amine to form a dead-end guanidinium byproduct. Using N,N'-Diisopropylcarbodiimide (DIC) with Oxyma Pure generates a highly reactive, less sterically encumbered active ester, virtually eliminating guanidinylation and driving the coupling to completion.

Why On-Resin Late-Stage Diversification? Performing Suzuki-Miyaura cross-coupling (SMC) directly on the solid support allows for the use of excess reagents (boronic acids, catalysts) to force the reaction to completion 4. Post-reaction, the resin is simply washed, avoiding the notoriously difficult chromatographic separation of unreacted hydrophobic peptide intermediates from the desired product in solution-phase synthesis.

Quantitative Optimization Data

Table 1: Comparative Coupling Efficiencies for Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid
Coupling ReagentBaseSolventTime (min)Coupling Efficiency (%)Mechanistic Note
HBTUDIEADMF6078%Prone to guanidinylation of sterically hindered amines.
HATUDIEADMF6091%Better leaving group (HOAt), but still risks uronium side reactions.
DIC / Oxyma Pure None DMF 60 >98% Ideal for β -amino acids; forms highly reactive, non-uronium active ester.
Table 2: On-Resin Suzuki-Miyaura Cross-Coupling Optimization
Catalyst SystemSolvent SystemTemp / TimeConversion (%)Mechanistic Note
Pd(PPh3)4 / K2CO3DMF / H2O (9:1)80°C (MW) / 30m65%Poor resin swelling in aqueous DMF limits mass transfer.
Pd(PPh3)4 / K2CO3DME / EtOH / H2O (9:9:2)120°C (MW) / 30m82%Improved swelling, but phosphine ligand oxidation occurs.
Pd2(dba)3 / sSPhos / KF DME / EtOH / H2O (9:9:2) 120°C (MW) / 30m >95% Water-soluble Buchwald ligand (sSPhos) ensures deep resin matrix penetration.

Visualizing the Workflows

SPPS_Workflow Resin Solid Support (Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling: Fmoc-β-Amino Acid + DIC/Oxyma Deprotect->Coupling Elongation Peptide Elongation (Standard SPPS) Coupling->Elongation SMC On-Resin SMC (Pd Catalyst, Ar-B(OH)2) Elongation->SMC Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) SMC->Cleavage Product Diversified β-Peptide Foldamer Cleavage->Product

Figure 1: Integrated workflow for the incorporation and late-stage diversification of β-amino acids.

SMC_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Resin-Peptide-Br) Pd0->OxAdd 1 PdII Pd(II) Intermediate Resin-Peptide-Pd-Br OxAdd->PdII Transmet Transmetalation (Ar-B(OH)2 + Base) PdII->Transmet 2 PdII_Ar Pd(II) Intermediate Resin-Peptide-Pd-Ar Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Product Resin-Peptide-Ar (Diversified) RedElim->Product

Figure 2: Catalytic cycle of on-resin Suzuki-Miyaura cross-coupling for peptide diversification.

Self-Validating Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of 3-Amino-3-(3-bromophenyl)propanoic acid

This protocol is scaled for 0.1 mmol synthesis using standard Rink Amide resin.

  • Resin Swelling: Add 0.1 mmol of Rink Amide resin to a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 min, followed by N,N-Dimethylformamide (DMF) for 30 min.

    • Validation Checkpoint: Visually confirm resin bed expansion (approx. 2-3x dry volume). Poor swelling leads to truncated sequences 5.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 min, drain, and repeat for 15 min. Wash thoroughly with DMF (5 × 1 min).

    • Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at 301 nm to confirm complete deprotection.

  • Coupling: Dissolve 3 eq (0.3 mmol) of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid and 3 eq of Oxyma Pure in minimal DMF. Add 3 eq of DIC. Stir for 2 minutes to pre-activate the ester, then add the mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with EtOH, and apply Kaiser reagents (ninhydrin).

    • Causality: A yellow color confirms complete acylation. A blue color indicates unreacted primary amines, necessitating a double coupling cycle before proceeding to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Perform this step after the linear peptide is fully assembled but before global cleavage.

  • Solvent Degassing: Suspend the peptide-resin in a solvent mixture of DME/EtOH/H2O (9:9:2). Sparge the suspension with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle and causing black palladium precipitation.

  • Reagent Addition: Under a strict Argon atmosphere, add the desired arylboronic acid (5 eq), Potassium Fluoride (KF, 5 eq), Pd2(dba)3 (0.1 eq), and the water-soluble ligand sSPhos (0.2 eq) 6.

  • Microwave Irradiation: Seal the vessel and heat to 120°C for 30 minutes under microwave irradiation.

  • Palladium Scavenging: Drain the reaction mixture. Wash the resin extensively with DMF, DCM, and a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3 × 5 min).

    • Causality: Diethyldithiocarbamate acts as a strong chelator to strip residual palladium trapped within the resin matrix, preventing heavy metal contamination of the final therapeutic peptide.

  • Validation Checkpoint (Mini-Cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (see Protocol C). React for 30 min. Precipitate in cold ether, centrifuge, dissolve in H2O/MeCN, and analyze via LC-MS.

    • Causality: This confirms the exact mass shift corresponding to the loss of the bromine atom and the addition of the aryl group, validating the cross-coupling success before committing the entire batch to global cleavage.

Protocol C: Global Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a fresh mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5 v/v/v). Add 10 mL of this cocktail per 0.1 mmol of resin 5.

  • Reaction: Agitate the mixture at room temperature for 2–3 hours.

  • Precipitation: Filter the resin and collect the filtrate. Drop the filtrate slowly into 10 volumes of ice-cold anhydrous diethyl ether to precipitate the peptide.

  • Validation: Centrifuge at 4000 rpm for 5 minutes to collect the peptide pellet. Wash the pellet twice with cold ether. Analyze the crude peptide via RP-HPLC and HRMS to confirm final purity and structural identity.

References

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale (RSC Publishing). URL:[Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. PMC (NIH). URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. URL:[Link]

  • Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening. ACS Catalysis. URL:[Link]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC (NIH). URL:[Link]

Sources

Method

Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of 3-Amino-3-(3-bromophenyl)propanoic Acid

Executive Summary & Physicochemical Rationale The analysis of synthetic β -amino acids presents a unique intersection of chromatographic challenges. 3-Amino-3-(3-bromophenyl)propanoic acid (CAS 117391-50-1) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The analysis of synthetic β -amino acids presents a unique intersection of chromatographic challenges. 3-Amino-3-(3-bromophenyl)propanoic acid (CAS 117391-50-1) is a highly valuable building block utilized in the synthesis of peptidomimetics and targeted therapeutics[1],[2].

Unlike standard aliphatic amino acids that lack a strong chromophore and require complex pre- or post-column derivatization (e.g., with o-phthalaldehyde) for detection[3], this molecule possesses a strongly UV-absorbing 3-bromophenyl ring. This structural feature allows for direct, underivatized HPLC-UV analysis, significantly streamlining the analytical workflow[3]. However, the molecule is amphoteric—existing as a highly polar zwitterion at physiological pH—which inherently causes poor retention and peak tailing on standard reversed-phase (RP) stationary phases[4]. Furthermore, the stereogenic center at the β -carbon necessitates robust chiral separation methods, as enantiomeric purity is a critical quality attribute in drug development[1].

This application note details a dual-pronged method development strategy, providing self-validating protocols for both achiral purity/assay and chiral enantiomeric resolution.

Method Development Logic: The Causality of Chromatographic Choices

As an application scientist, method development cannot be a trial-and-error process; it must be driven by the physicochemical properties of the analyte.

Achiral Purity & Assay (RP-HPLC)

To retain a highly polar zwitterion on a hydrophobic C18 column, the ionization state of the molecule must be strictly controlled.

  • pH Optimization & Ion Suppression: Operating at a highly acidic pH (e.g., pH 2.0 using 0.1% Trifluoroacetic Acid) protonates the carboxylic acid moiety ( pKa​ ~2.5), neutralizing its negative charge.

  • Ion-Pairing: While the primary amine remains protonated (positively charged) at this pH, the trifluoroacetate anion acts as a volatile, weak ion-pairing reagent. It forms a neutral hydrophobic complex with the amine, increasing the molecule's apparent hydrophobicity and ensuring sharp, symmetrical peaks on a standard C18 column[4],[3].

Chiral Enantiomeric Resolution

β -amino acids are notoriously difficult to resolve enantiomerically without derivatization.

  • Chiral Stationary Phase (CSP) Selection: The direct separation of underivatized β -amino acid enantiomers is best achieved using Macrocyclic Antibiotic CSPs (e.g., Teicoplanin-based phases). Teicoplanin features multiple chiral centers and cavities that facilitate a highly stereoselective "three-point interaction".

  • Mobile Phase Causality: For zwitterionic compounds on macrocyclic phases, the Polar Organic Mode (POM) is superior to standard reversed-phase. Utilizing Methanol with a volatile buffer (Ammonium Acetate) facilitates the critical ionic interactions between the analyte's charged groups and the CSP, while the 3-bromophenyl ring engages in π−π stacking within the chiral cavity.

Method_Logic A 3-Amino-3-(3-bromophenyl) propanoic acid B Achiral Analysis (Purity/Assay) A->B C Chiral Analysis (Enantiomeric Excess) A->C B1 RP-HPLC (C18) Requires Ion Suppression B->B1 C1 Chiral Stationary Phase (Macrocyclic Antibiotic) C->C1 B2 Mobile Phase: 0.1% TFA (pH ~2.0) B1->B2 C2 Mobile Phase: Polar Organic (MeOH / NH4OAc) C1->C2

Caption: Decision matrix for the chromatographic analysis of zwitterionic beta-amino acids.

Experimental Protocols (The "Self-Validating System")

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The System Suitability Testing (SST) criteria must be met prior to any sample injection, guaranteeing that the chromatographic environment is physically and chemically prepared for accurate quantitation.

Reagents and Sample Preparation
  • Diluent: For achiral analysis, use 90:10 Water:Acetonitrile. For chiral analysis, use 100% Methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Amino-3-(3-bromophenyl)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the respective diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column.

Protocol A: Achiral RP-HPLC Method for Purity
  • Column: High-density C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% B

    • 15-16 min: 60% to 5% B

    • 16-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (amide/carboxylic absorption) and 254 nm (bromophenyl ring).

  • Injection Volume: 5 µL.

Protocol B: Direct Chiral Separation Method
  • Column: Teicoplanin-based Macrocyclic Antibiotic CSP (e.g., Astec Chirobiotic™ T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase (Isocratic): Methanol / Water (95:5, v/v) containing 10 mM Ammonium Acetate. Note: Do not adjust the pH; the natural pH of the ammonium acetate in methanol is optimal for zwitterionic interactions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C (Lower temperatures often enhance chiral resolution by stabilizing the transient diastereomeric complexes).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Chiral_Recognition Analyte Analyte (Beta-Amino Acid) Interaction1 Ionic Interaction Analyte->Interaction1 Interaction2 Pi-Pi Stacking Analyte->Interaction2 Interaction3 Steric Inclusion Analyte->Interaction3 CSP Chiral Selector (Teicoplanin) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Three-point chiral recognition mechanism between the analyte and a macrocyclic CSP.

System Suitability Testing (SST)

Inject the standard preparation six times consecutively. The system is considered validated and ready for sample analysis only if the following criteria are met:

Quantitative Data & Method Validation Parameters

The following tables summarize the expected chromatographic performance and the rigorous validation criteria required to ensure data integrity.

Table 1: Optimized Chromatographic Performance Metrics

ParameterAchiral RP-HPLC (Protocol A)Chiral HPLC (Protocol B)Rationale / Causality
Retention Time ( tR​ ) ~6.5 minEnantiomer 1: ~8.2 minEnantiomer 2: ~10.5 minTFA ion-pairing ensures C18 retention; Teicoplanin cavity dictates chiral tR​ .
Peak Tailing Factor ( Tf​ ) 1.2 1.5Indicates successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 10,000> 5,000Confirms column efficiency and proper packing integrity.
Resolution ( Rs​ ) N/A (Main Peak)> 2.0 (Baseline resolution) Rs​>1.5 is required for accurate enantiomeric excess (ee%) quantitation.

Table 2: System Suitability and Validation Acceptance Criteria (Self-Validating Rules)

Validation ParameterAcceptance CriteriaCorrective Action if Failed
Injection Precision (Area) %RSD 2.0% (n=6)Purge autosampler; check for air bubbles in the syringe.
Injection Precision ( tR​ ) %RSD 1.0% (n=6)Verify pump flow rate stability and column oven temperature.
Linearity ( R2 ) 0.999 (Range: 10-150 µg/mL)Remake stock solutions; check detector saturation limits.
Signal-to-Noise (LOD) S/N 3:1Replace UV lamp if baseline noise is abnormally high.
Signal-to-Noise (LOQ) S/N 10:1Increase injection volume conditionally if matrix effects suppress signal.

References

  • [1] Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [4] Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • [3] Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. Available at: [Link]

Sources

Application

Application Note: 3-Amino-3-(3-bromophenyl)propanoic Acid as a Chiral Building Block in Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery, overcoming the poor pharmacokinetic profiles of standard α -peptides is a primary hurdle. 3-Amino-3-(3-bromophenyl)propanoic acid (also known as β -m-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, overcoming the poor pharmacokinetic profiles of standard α -peptides is a primary hurdle. 3-Amino-3-(3-bromophenyl)propanoic acid (also known as β -m-bromo-phenylalanine or a β -homophenylglycine derivative) has emerged as a highly versatile chiral building block to address this challenge[].

This non-proteinogenic amino acid provides two distinct strategic advantages:

  • Proteolytic Stability & Foldamer Induction: As a β -amino acid, it introduces an additional methylene carbon into the peptide backbone. This fundamentally alters the spatial presentation of the side chain, rendering the resulting peptidomimetics highly resistant to endogenous proteases and inducing stable secondary structures (foldamers).

  • Orthogonal Late-Stage Functionalization (LSF): The meta-bromo substituent on the phenyl ring acts as an inert handle during standard peptide synthesis but serves as a highly reactive site for 2 (e.g., Suzuki-Miyaura, Sonogashira)[2]. This enables the rapid generation of diverse Structure-Activity Relationship (SAR) libraries from a single resin-bound precursor.

Beyond synthetic chemistry, this building block is actively utilized in synthetic biology. The (S)-enantiomer has been successfully leveraged in the 3 (e.g., analog H-6) via the β -amino acid-selective adenylation enzyme HitB[3]. Furthermore, engineered orthogonal translation systems have enabled its 4, expanding the chemical diversity of next-generation biologics[4].

Quantitative Data & Optimization Summaries

To maximize the utility of this building block, experimental conditions must be carefully tuned. Table 1 outlines the structural benefits compared to standard amino acids, while Table 2 provides an optimized matrix for late-stage functionalization.

Table 1: Comparative Advantages in Drug Discovery

FeatureStandard α -Amino Acid3-Amino-3-(3-bromophenyl)propanoic acidImpact on Drug Discovery
Proteolytic Stability Highly susceptible to cleavageHighly resistantExtended in vivo half-life
Structural Conformation Standard α -helices / β -sheetsInduces stable β -peptidic foldamersEnhanced protein-protein interaction (PPI) targeting
Functionalization Limited (requires pre-functionalization)Versatile (aryl bromide handle)Rapid generation of SAR libraries via Pd-catalysis

Table 2: Optimization Matrix for On-Resin Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp / TimeTypical Conversion
Pd(PPh₃)₄K₂CO₃ (aq)DMF / H₂O (9:1)85°C, 12h< 50% (Resin degradation)
Pd(dppf)Cl₂Cs₂CO₃Dioxane / H₂O (4:1)80°C, 8h70 - 85%
Pd(OAc)₂ / SPhos K₃PO₄ Toluene / EtOH / H₂O 90°C, 6h > 95% (Optimal)

Workflow Visualization

G N1 3-Amino-3-(3-bromophenyl) propanoic acid N2 Fmoc Protection (Solution Phase) N1->N2 Fmoc-OSu, Na2CO3 N3 Solid-Phase Peptide Synthesis (SPPS) N2->N3 COMU/Oxyma, DIPEA N4 On-Resin Pd-Catalyzed Cross-Coupling N3->N4 R-B(OH)2, Pd(OAc)2/SPhos N5 TFA Cleavage & Global Deprotection N4->N5 TFA/TIPS/H2O (95:2.5:2.5) N6 Diversified Peptidomimetic Drug Candidate N5->N6 Prep-HPLC Purification

Workflow for late-stage functionalization of β-aryl peptides via SPPS and cross-coupling.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that working with β -amino acids requires deviations from standard α -peptide protocols due to unique steric and kinetic profiles.

Protocol A: SPPS Incorporation of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid

Causality Insight: The extra methylene group in β -amino acids increases the conformational flexibility of the backbone, often leading to secondary structures that cause aggregation on the resin. Furthermore, the bulky bromophenyl group creates steric hindrance, slowing down acylation kinetics. Standard HBTU/HOBt coupling is often insufficient, leading to deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide ChemMatrix resin in DMF for 30 minutes. ChemMatrix (PEG-based) is preferred over polystyrene to minimize sequence-dependent aggregation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid and 0.4 mmol of COMU/Oxyma Pure in DMF.

    • Add 0.8 mmol (8 eq) of DIPEA. COMU is utilized here because its uronium structure provides superior reactivity for sterically hindered β -amino acids while minimizing epimerization.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Do not rely solely on the Kaiser test, as β -amino acids often yield atypical brownish/reddish colors instead of a clear blue positive. Instead, withdraw ~5 mg of resin, wash with DCM, and treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 mins. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS to confirm the mass addition of the bromophenyl moiety.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Causality Insight: Performing cross-coupling on solid support prevents the need to purify intermediate peptides. However, oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II). Additionally, residual palladium trapped in the peptide matrix can cause toxicity in biological assays.

Step-by-Step Methodology:

  • Degassing: Suspend the resin-bound bromophenyl peptide in a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Sparge the suspension with Argon for 15 minutes.

  • Reagent Addition: Under an Argon atmosphere, add 5.0 eq of the desired aryl boronic acid, 10.0 eq of K₃PO₄, 0.2 eq of Pd(OAc)₂, and 0.4 eq of SPhos ligand. SPhos is selected because its electron-rich, bulky biaryl structure facilitates the oxidative addition of unactivated aryl bromides and prevents catalyst degradation.

  • Reaction Execution: Seal the vessel and heat to 90°C under gentle agitation for 6 hours.

  • Resin Washing & Scavenging (Critical Step): Drain the reaction mixture. Wash the resin sequentially with DMF, H₂O, and DCM. To remove trapped palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 10 min). This chelator forms a soluble complex with Pd, ensuring the final drug candidate is free of heavy metal toxicity.

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the final diversified peptidomimetic in cold diethyl ether and purify via Prep-HPLC.

References

  • Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. nbinno.com. 2

  • Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. jmicrobiol.or.kr. 4

  • Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB. ACS Chemical Biology. 3

  • 3-Bromo-D-β-homophenylglycine - (CAS 275826-35-2). BOC Sciences.

Sources

Method

Application Note: NMR Spectroscopy Characterization of 3-Amino-3-(3-bromophenyl)propanoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Rationale and Scientific Context The incorporation of non-canonical β -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Scientific Context

The incorporation of non-canonical β -amino acids into peptidomimetics is a proven strategy in medicinal chemistry to enhance proteolytic stability and modulate complex protein-protein interactions[1]. Specifically, 3-Amino-3-(3-bromophenyl)propanoic acid (CAS 117391-50-1) serves as a highly valuable building block in the synthesis of biologically active β -peptides[2].

Because the three-dimensional folding and biological efficacy of these peptides depend entirely on the stereochemistry and structural integrity of their monomers, rigorous analytical characterization is mandatory[3]. NMR spectroscopy remains the gold standard for monitoring the structural conformation and purity of these β -amino acids[4]. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR assignment of 3-Amino-3-(3-bromophenyl)propanoic acid.

Experimental Design & Causality (E-E-A-T)

To ensure high-fidelity data, every step of this protocol is designed with explicit causality, transforming routine analysis into a self-validating system.

  • Solvent Selection (DMSO- d6​ vs. D2​O ): β -amino acids frequently exist as zwitterions ( NH3+​/COO− ) in aqueous environments. While D2​O is common for biological NMR[5], it causes rapid deuterium exchange of the amine and carboxylic protons, rendering them invisible. We utilize DMSO- d6​ because it provides excellent solvation for the polar backbone while suppressing rapid proton exchange, allowing direct observation of the critical NH2​ and COOH resonances.

  • Pulse Sequence Causality:

    • 1D 1H & 13C : Establishes the baseline purity and primary chemical shifts.

    • COSY: Essential for mapping the aliphatic backbone. It confirms the 3JHH​ scalar coupling between the chiral methine (C3-H) and the diastereotopic methylene protons (C2-H 2​ ).

    • HSQC: Resolves overlapping proton signals by correlating them to their directly attached carbons.

    • HMBC (Critical Step): The meta-bromo substitution creates a quaternary carbon (C3') with no attached proton. HMBC is strictly required to observe the 3JCH​ long-range couplings from the H1' and H5' protons, definitively assigning the C3' resonance at ~121 ppm.

Step-by-Step Analytical Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-Amino-3-(3-bromophenyl)propanoic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 60 seconds. If particulates remain, sonicate for 2 minutes at room temperature to ensure complete dissolution.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

Spectrometer Setup
  • Insertion & Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei.

  • Temperature Equilibration: Lock the temperature at 298 K (25°C) . Allow the sample to equilibrate for exactly 5 minutes to prevent convection currents that degrade lineshape.

  • Lock and Shim: Lock onto the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) to achieve a TMS peak half-width of ≤1.0 Hz.

Acquisition Parameters
  • 1D 1H NMR: Acquire 16–32 scans with a spectral width of 15 ppm. Use a relaxation delay ( d1​ ) of 2.0 seconds to ensure quantitative integration.

  • 1D 13C NMR: Acquire 1024–2048 scans with proton decoupling (WALTZ-16). Set d1​ to 3.0 seconds to allow sufficient relaxation of the quaternary aromatic carbons (C1' and C3') and the carbonyl carbon (C1).

  • 2D COSY / HSQC / HMBC: Acquire using standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms).

Protocol Validation & Quality Control

Before proceeding to 2D acquisition, the system must self-validate via the 1D 1H spectrum: The integration ratio of the aromatic protons (7.30–7.65 ppm) to the aliphatic backbone protons (2.65–4.45 ppm) must strictly equal 4:3. Any deviation >5% indicates impurity or incomplete dissolution, and the workflow must be halted until sample integrity is restored.

Data Presentation & Expected Shifts

The following tables summarize the expected quantitative NMR chemical shifts for 3-Amino-3-(3-bromophenyl)propanoic acid in DMSO- d6​ at 298 K.

Table 1: Expected 1H NMR Assignments (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
COOH ~12.00Broad Singlet-1HHighly deshielded, exchangeable
NH2​ ~8.10Broad Singlet-2HExchangeable, broad due to quadrupolar relaxation
Ar-H2' ~7.65t (narrow)~1.5 - 2.01HDeshielded by adjacent Br and alkyl group
Ar-H4' ~7.50dt~8.0, 1.51HOrtho coupling to H5', meta to H2'/H6'
Ar-H6' ~7.40dt~8.0, 1.51HOrtho coupling to H5', meta to H2'/H4'
Ar-H5' ~7.30t~8.01HTwo ortho couplings (to H4' and H6')
C3-H ~4.45t or dd~7.51HChiral methine, adjacent to amine
C2- H2​ ~2.65d or dd~7.52HDiastereotopic methylene adjacent to C=O

Table 2: Expected 13C NMR Assignments (DMSO- d6​ , 100 MHz)

Carbon TypeChemical Shift ( δ , ppm)Assignment2D Validation Method
Carbonyl (C=O) ~172.5C1HMBC cross-peak with C2- H2​
Quaternary Ar ~142.0C1'HMBC cross-peak with C3-H
Aromatic CH ~130.8C5'HSQC correlation with H5'
Aromatic CH ~130.2C4'HSQC correlation with H4'
Aromatic CH ~129.5C2'HSQC correlation with H2'
Aromatic CH ~126.5C6'HSQC correlation with H6'
Quaternary Ar-Br ~121.8C3'HMBC cross-peak with H1' and H5'
Aliphatic CH ~51.2C3HSQC correlation with C3-H
Aliphatic CH2​ ~41.5C2HSQC correlation with C2- H2​

Visual Workflow

NMR_Workflow A 1. Sample Preparation (DMSO-d6, 298 K) B 2. 1D NMR Acquisition (1H & 13C) A->B C 3. 2D Homonuclear NMR (COSY: Backbone Mapping) B->C D 4. 2D Heteronuclear NMR (HSQC & HMBC: Quaternary C's) C->D E 5. Structural Validation (Peak Integration & Assignment) D->E

Fig 1: Self-validating NMR workflow for beta-amino acid characterization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-3-(3-bromophenyl)propanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid.

As a β-aryl-β-amino acid, this compound is typically synthesized via the Rodionov reaction —a multicomponent condensation of 3-bromobenzaldehyde, malonic acid, and ammonium acetate. However, due to the electronic properties of the brominated aromatic ring, researchers frequently experience low yields caused by competing side reactions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to optimize your workflow.

Mechanistic Workflow: Rodionov vs. Knoevenagel Pathways

To troubleshoot yield issues, it is critical to understand the competing kinetic pathways in your reaction flask. The desired pathway requires the rapid formation of an imine intermediate. If this fails, the Knoevenagel condensation takes over, consuming your starting materials to form unwanted side products[1][2].

ReactionPathway Aldehyde 3-Bromobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + NH3 (Fast in Acetic Acid) SideProduct 3-Bromocinnamic Acid (Knoevenagel By-Product) Aldehyde->SideProduct + Malonic Acid (Slow in Acetic Acid, Fast in EtOH) Ammonium Ammonium Acetate (NH3 Source) Ammonium->Imine Hydrolysis (H2O) Malonic Malonic Acid Target 3-Amino-3-(3-bromophenyl) propanoic acid Imine->Target + Malonic Acid (Decarboxylation)

Reaction pathway: Rodionov synthesis vs. Knoevenagel condensation side reactions.

Troubleshooting FAQs

Q1: Why is my yield of 3-Amino-3-(3-bromophenyl)propanoic acid consistently below 30% when using ethanol as a solvent? Cause: In the classic Rodionov reaction, ethanol is frequently used as the solvent. However, for halogenated benzaldehydes like 3-bromobenzaldehyde, the competing Knoevenagel condensation outpaces imine formation. Ethanol does not provide the necessary acidic environment to rapidly drive the condensation of the aldehyde with ammonia. Consequently, malonic acid directly attacks the aldehyde, leading to the competitive formation of propenoic acids (specifically, 3-bromocinnamic acid) and ylidenemalonic acids[1][2]. Solution: Switch your solvent system to concentrated glacial acetic acid. Acidic catalysis accelerates the formation of the highly reactive imine intermediate, allowing it to form before malonic acid can undergo the Knoevenagel condensation[1].

Q2: How does the stoichiometry of ammonium acetate affect the reaction, and what is the optimal ratio? Cause: The Rodionov reaction relies entirely on the in situ generation of ammonia via the hydrolysis of ammonium acetate. If the concentration of ammonia is too low, the chemical equilibrium shifts toward the unreacted aldehyde, leaving it vulnerable to the Knoevenagel side-reaction. Solution: Do not use the traditional 2.0 equivalents. Research demonstrates that increasing the ammonium acetate to 4.0 equivalents significantly boosts the yield of β-amino acids (from ~30% up to 68%). Furthermore, you must add a single drop of water to the concentrated acetic acid solvent; this trace water is a mechanistic requirement to initiate the hydrolysis of ammonium acetate into free ammonia[1].

Q3: The one-pot Rodionov reaction is yielding too many impurities for scale-up. Are there alternative synthetic routes? Cause: One-pot multicomponent reactions often suffer from difficult purification profiles on an industrial scale due to residual ammonium salts and trace Knoevenagel by-products. Solution: Transition to a two-step pressure-based imine synthesis. In an autoclave, react 3-bromobenzaldehyde directly with ammonia gas (or liquid ammonia) under pressure to quantitatively form the intermediate imine (Schiff base). Once isolated, react this imine with malonic acid (molar ratio 1:0.8 to 1:5.0) at 25–180°C. By physically separating the aldehyde from the malonic acid until the imine is formed, you completely eliminate the Knoevenagel side reaction and drastically improve product purity[3].

Yield Optimization Data

The table below summarizes the expected quantitative outcomes based on the solvent and stoichiometric adjustments discussed above.

Solvent SystemAmmonium Acetate (equiv.)Critical AdditivesMajor By-ProductExpected Yield (%)
Ethanol2.0 - 2.3None3-Bromocinnamic acid< 30%
Acetic Acid2.3NonePropenoic derivatives35 - 45%
Acetic Acid 4.0 H₂O (1 drop) Trace 55 - 68%
Autoclave (No Solvent)N/A (NH₃ gas used)NoneNone (Two-step method)> 75%

Validated Experimental Protocol

Optimized Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid (Acetic Acid Method)

This self-validating protocol utilizes acidic catalysis to kinetically favor the Rodionov pathway. The workup is specifically designed to exploit the solubility differences between the target zwitterionic β-amino acid and the non-polar cinnamic acid by-products.

Reagents Required:

  • 3-Bromobenzaldehyde: 1.0 equiv (10 mmol, 1.85 g)

  • Malonic acid: 1.2 equiv (12 mmol, 1.25 g)

  • Ammonium acetate: 4.0 equiv (40 mmol, 3.08 g)

  • Glacial acetic acid: 15 mL

  • Deionized water: ~50 µL (1 drop)

Step-by-Step Methodology:

  • Ammonia Generation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.08 g of ammonium acetate in 15 mL of glacial acetic acid. Add exactly one drop of deionized water. Note: This trace water is critical to initiate the hydrolysis of the acetate salt into active ammonia[1].

  • Substrate Addition: Add 1.85 g of 3-bromobenzaldehyde and 1.25 g of malonic acid to the stirring solution.

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to 85°C using an oil bath. Maintain vigorous stirring at this temperature for 4 to 6 hours. Causality: The elevated temperature and acidic environment drive the rapid formation of the imine intermediate, outcompeting the direct attack of malonic acid on the aldehyde.

  • In-Process Monitoring: Monitor the disappearance of 3-bromobenzaldehyde via TLC (Mobile phase: Hexanes/Ethyl Acetate 7:3, UV visualization).

  • Precipitation: Once the aldehyde is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 50 mL of ice-cold deionized water. The crude β-amino acid will precipitate as a solid.

  • Target Isolation & Washing: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL). Validation Step: The cold ethanol wash is crucial; it solubilizes and removes any trace 3-bromocinnamic acid by-products and unreacted starting materials, leaving the zwitterionic β-amino acid intact.

  • Drying: Dry the purified solid in a vacuum oven at 50°C overnight to afford pure 3-Amino-3-(3-bromophenyl)propanoic acid.

References

  • Title: Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters Source: Farmacia Journal URL
  • Source: Russian Journal of General Chemistry (via ResearchGate)
  • Title: CN103497119B - Preparation method of Beta-amino acid Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-Amino-3-(3-bromophenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 3-Amino-3-(3-bromophenyl)propanoic acid from compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 3-Amino-3-(3-bromophenyl)propanoic acid from complex reaction matrices. Because this compound is a zwitterionic β -amino acid, standard purification templates often fail. This guide bypasses generic advice to provide field-proven, self-validating protocols grounded in mechanistic causality.

Diagnostic Workflow: Impurity Isolation Strategy

Before selecting a purification method, you must identify the dominant impurity class in your crude mixture. Use the flowchart below to determine the appropriate resolution technique.

PurificationWorkflow Start Crude 3-Amino-3-(3-bromophenyl) propanoic acid ImpurityCheck Identify Dominant Impurity Start->ImpurityCheck Chiral Enantiomeric Impurities (R/S mix) ImpurityCheck->Chiral Chiral Analysis Regio Regioisomers / Des-bromo (Structural) ImpurityCheck->Regio LC-MS/UV SM Starting Materials (Malonic acid, Aldehyde) ImpurityCheck->SM NMR/TLC EnzRes Enzymatic Kinetic Resolution (Transaminase/Lipase) Chiral->EnzRes RPHPLC RP-HPLC (pH 2.5 - 3.0) Ion-Pairing Regio->RPHPLC IEC Strong Cation Exchange (Ammonia Elution) SM->IEC Pure High-Purity Target Compound (>99% ee, >99% HPLC) EnzRes->Pure RPHPLC->Pure IEC->Pure

Diagnostic workflow for identifying and purifying trace impurities in β-amino acid synthesis.

Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does my target compound elute in the void volume during standard Reverse-Phase HPLC, and how do I separate des-bromo trace impurities?

The Causality: As a β -amino acid, 3-Amino-3-(3-bromophenyl)propanoic acid exists as a highly polar zwitterion at neutral pH. The charged carboxylate and ammonium groups prevent the molecule from partitioning into the hydrophobic C18 stationary phase. Furthermore, amino acids and their trace impurities are often hydrophilic and lack strong chromophores, making them difficult to retain and detect on standard reverse-phase columns without ion-pairing or derivatization [1].

The Solution: You must suppress ionization. Lowering the mobile phase pH to 2.5–3.0 with Trifluoroacetic Acid (TFA) protonates the carboxylate group. The TFA anion then acts as an ion-pairing agent with the positively charged ammonium group. Reversed-phase HPLC is an essential tool for separating closely related peptide and amino acid variants, often requiring acidic modifiers like TFA to suppress ionization and improve peak shape[2].

Protocol: Ion-Pairing Preparative RP-HPLC Self-Validating System: The protocol uses a shallow gradient to ensure baseline resolution between the brominated target and the highly similar des-bromo impurity.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Sample Preparation: Dissolve the crude mixture in 5% Mobile Phase B. Do not use pure DMSO, as it disrupts early gradient partitioning.

  • Column Equilibration: Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 5% B for 5 column volumes.

  • Gradient Elution: Run a shallow linear gradient from 5% to 40% B over 45 minutes. The incorporation of a β -carbon alters the hydrophobicity of the amino acid, necessitating optimized gradient profiles during purification[3].

  • Fraction Collection & Validation: Monitor at 210 nm and 254 nm. The des-bromo impurity will elute before the target compound due to its lower lipophilicity. Validate fractions via LC-MS (ESI+) before lyophilization.

Q2: My synthesis yielded a racemic mixture. How can I resolve the (R) and (S) enantiomers at a preparative scale without expensive chiral chromatography?

The Causality: Enantiomers possess identical physical properties in achiral environments, making standard RP-HPLC useless for their separation. While chiral HPLC is effective analytically, it is cost-prohibitive at scale. Enzymatic kinetic resolution circumvents this by exploiting the rigid, chiral active site of an enzyme to selectively catalyze the transformation of only one enantiomer.

The Solution: Utilize an ω -transaminase. The Rodionov reaction commonly yields racemic mixtures of β -amino acids; however, kinetic resolution using β -transaminases allows for the highly selective deamination of one enantiomer (>99% ee) [4]. The enzyme converts the unwanted (S)-enantiomer into a β -keto acid, leaving the desired (R)-enantiomer intact.

Protocol: Transaminase-Mediated Kinetic Resolution Self-Validating System: Reaction progression is continuously monitored via chiral HPLC to prevent over-reaction and ensure maximum enantiomeric excess (ee).

  • Reaction Setup: Suspend 50 mM of racemic 3-Amino-3-(3-bromophenyl)propanoic acid in 100 mM phosphate buffer (pH 7.5).

  • Cofactor & Acceptor Addition: Add 1 mM Pyridoxal-5'-phosphate (PLP) and 100 mM sodium pyruvate (the amino acceptor).

  • Enzyme Addition: Introduce the specific ω -transaminase (e.g., Thermobaculum terrenum variant). Incubate at 30°C with gentle shaking (150 rpm).

  • Validation Checkpoint: Sample 50 µL every 4 hours. Quench with 1% TFA, centrifuge, and analyze the supernatant via analytical Chiral HPLC (e.g., Daicel Chiralpak OD-H).

  • Termination & Isolation: Once the (S)-enantiomer peak area is <1%, quench the bulk reaction by lowering the pH to 2.5. Isolate the unreacted (R)-enantiomer using the SCX protocol described in Q3.

Q3: How do I remove unreacted 3-bromobenzaldehyde and malonic acid from the crude mixture?

The Causality: If synthesized via the Rodionov reaction, the crude product is heavily contaminated with starting materials. 3-bromobenzaldehyde is a neutral, highly organic-soluble compound, while malonic acid is highly acidic. Your target β -amino acid is amphoteric. Attempting to separate these via crystallization often leads to co-precipitation.

The Solution: Strong Cation Exchange (SCX) chromatography exploits these distinct ionization states. At an acidic pH, the β -amino acid is fully protonated (positively charged) and binds tightly to the sulfonic acid groups of the SCX resin. The neutral aldehyde and acidic malonic acid remain uncharged or negatively charged, washing straight through the column.

Protocol: SCX Chromatography Self-Validating System: UV monitoring of the wash step guarantees that no aldehyde remains before the target compound is eluted.

  • Resin Preparation: Pack a column with SCX resin (e.g., Dowex 50WX8) and condition with 1 M HCl, followed by a wash with LC-MS grade H2​O until the effluent is pH > 5.

  • Loading: Dissolve the crude mixture in 0.1 M HCl (pH ~1.5) and load it onto the column at a flow rate of 1-2 CV/hour.

  • Washing (Validation Step): Wash the column with 3 CV of 0.1 M HCl, followed by 2 CV of Methanol. Validation: Monitor the Methanol wash via UV (254 nm). Continue washing until absorbance returns to baseline, confirming the complete removal of 3-bromobenzaldehyde.

  • Elution: Elute the target β -amino acid using 2 M Ammonia in Methanol. The high pH deprotonates the ammonium group, releasing the compound from the resin.

  • Recovery: Evaporate the methanolic ammonia under reduced pressure to yield the purified β -amino acid.

Quantitative Data Summary

Use the table below to benchmark your analytical results against standard retention times and target purities.

Impurity TypeDetection MethodTypical Retention Time (min)*Resolution TechniqueTarget Purity
(S)-Enantiomer Chiral HPLC (Daicel OD-H)12.5 (S), 15.2 (R)Enzymatic Kinetic Resolution>99% ee
Des-bromo derivative LC-MS (ESI+) / UV (210 nm)8.4RP-HPLC (0.1% TFA)<0.1%
2-bromo / 4-bromo regioisomers LC-MS / NMR10.1 (2-Br), 10.5 (3-Br)RP-HPLC (Isocratic hold)<0.5%
Malonic Acid CAD / UV (210 nm)2.1 (Void Volume)Cation-Exchange (SCX)Undetectable
3-Bromobenzaldehyde UV (254 nm)18.5Cation-Exchange (SCX)Undetectable

*Note: RP-HPLC retention times are illustrative based on a standard C18 analytical gradient (5-65% ACN over 20 min).

References
  • Pawellek et al. "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Reaction mechanisms for amino transferases converting β-amino acids." ResearchGate. Available at:[Link]

  • "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." HPLC.eu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Amino-3-(3-bromophenyl)propanoic acid

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating halogenated β -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating halogenated β -amino acids.

3-Amino-3-(3-bromophenyl)propanoic acid presents a notorious formulation challenge. It possesses a highly lipophilic aromatic ring substituted with a bulky, electron-withdrawing bromine atom, coupled with a zwitterionic backbone. This combination results in a high crystal lattice energy and minimal aqueous solubility near its isoelectric point (pI). This guide provides field-proven, self-validating protocols to overcome these hurdles without compromising your downstream biological assays.

🔍 Troubleshooting Guide & FAQs

Q1: Why does 3-Amino-3-(3-bromophenyl)propanoic acid precipitate when I attempt to dissolve it in water at neutral pH? A1: At neutral pH (approx. 7.0), the molecule exists predominantly as a zwitterion. The carboxylic acid group is deprotonated (-COO⁻), and the amino group is protonated (-NH₃⁺), resulting in a net charge of zero. Zwitterionic amino acids exhibit their lowest solubility at their pI because the lack of net charge prevents electrostatic repulsion between molecules, while intermolecular ionic bonds stabilize the solid crystal lattice[1]. Furthermore, the hydrophobic 3-bromophenyl group drives the molecules to aggregate in water to minimize thermodynamically unfavorable water-hydrophobe interactions. To break this lattice, you must either shift the pH to induce a net charge or mask the hydrophobic moiety.

Q2: I need to test this compound in a cell-based assay at pH 7.4. I cannot use extreme pH values. How do I maintain solubility? A2: If physiological pH is strictly required, the most effective strategy is the formation of a multicomponent inclusion complex. By utilizing2, the hydrophobic 3-bromophenyl ring is thermodynamically driven into the lipophilic cyclodextrin cavity. To maximize this effect, we add a basic amino acid like L-Arginine. Arginine acts as a synergistic auxiliary agent; it forms hydrogen bonds and electrostatic interactions with the carboxylate of your compound and the exterior hydroxyls of HP- β -CD, significantly boosting complexation efficiency and overall aqueous solubility[2].

Q3: I prepared a 100 mM stock in DMSO, but diluting it 1:100 into my assay buffer causes immediate precipitation. What is happening? A3: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced into the aqueous buffer, the local concentration of water increases rapidly. The solvation capacity for the lipophilic bromophenyl group drops drastically before the compound can disperse. Causality & Solution: You must validate the thermodynamic solubility of the compound in the final buffer mixture (e.g., 1% DMSO in PBS). If the target concentration exceeds the thermodynamic solubility limit, it will precipitate regardless of the stock concentration. Solution: Pre-warm the aqueous buffer, use a step-wise dilution method with vigorous vortexing, or incorporate a solubilizing agent (like 5% HP- β -CD) into the receiving aqueous buffer prior to adding the DMSO stock.

📊 Quantitative Data Summary

To guide your experimental design, the following table summarizes the expected solubility enhancements for zwitterionic/lipophilic compounds using various formulation strategies.

Solubilization StrategyMechanism of ActionEstimated Solubility Fold-IncreaseBiocompatibility (Cell Assays)
pH Adjustment (pH < 3 or > 9)Ionization (Net + or - charge)20x - 50xLow (Requires neutralization)
10% DMSO Co-solvent Polarity reduction5x - 10xModerate (Toxicity >1%)
20% w/v HP- β -CD Hydrophobic cavity inclusion15x - 30xHigh
HP- β -CD + L-Arginine Inclusion + Hydrotropic interaction40x - 80xHigh

🔬 Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Thermodynamic Assay)

Purpose: To determine the optimal concentration of HP- β -CD required to solubilize your target concentration of 3-Amino-3-(3-bromophenyl)propanoic acid. Causality: By plotting the concentration of dissolved drug versus cyclodextrin concentration, you can calculate the stability constant ( Kc​ ) of the inclusion complex. A linear increase confirms a 1:1 stoichiometric complexation, allowing you to predict exact formulation requirements.

Step-by-Step Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 10, 25, 50, 100 mM) in PBS (pH 7.4).

  • Add an excess amount (e.g., 10 mg/mL) of 3-Amino-3-(3-bromophenyl)propanoic acid to each vial.

  • Seal and incubate the vials in a thermoshaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Validation Step: Visually inspect the vials. There must be solid compound remaining at the bottom. If a vial is completely clear, the solution is not saturated, and the data point will be invalid. Add more compound if necessary and re-equilibrate.

  • Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully extract the supernatant, dilute appropriately, and quantify the dissolved compound using HPLC-UV (detecting the bromophenyl chromophore at ~220-254 nm).

Protocol 2: Preparation of a Ternary Inclusion Complex

Purpose: To maximize aqueous solubility at neutral pH for in vivo or cell-based applications. Causality:3 by interacting with the exposed carboxylate of the beta-amino acid via ion-pairing, while facilitating the cyclodextrin inclusion process, preventing aggregation of the complexes[3].

Step-by-Step Methodology:

  • Weigh 3-Amino-3-(3-bromophenyl)propanoic acid, HP- β -CD, and L-Arginine in a 1:2:1 molar ratio.

  • Dissolve the HP- β -CD and L-Arginine in a minimal volume of ultrapure water.

  • Add the 3-Amino-3-(3-bromophenyl)propanoic acid to the basic solution.

  • Knead or sonicate the mixture continuously for 1 hour. The mechanical energy facilitates the displacement of water molecules from the cyclodextrin cavity, allowing the bromophenyl group to enter.

  • Validation Step: Measure the pH of the resulting solution. It should be slightly basic due to Arginine. Adjust to pH 7.4 using dilute HCl. If the compound remains in solution upon pH adjustment, the ternary complex has successfully formed and stabilized the zwitterion.

  • Lyophilize the clear solution to obtain the solid ternary complex powder, which can be rapidly reconstituted in aqueous media.

📐 Workflows & Mechanistic Visualizations

Workflow Start 3-Amino-3-(3-bromophenyl) propanoic acid Solubility Issue Check_pH Is physiological pH (7.4) strictly required? Start->Check_pH Path_No Adjust pH (pH < 3 or pH > 9) Check_pH->Path_No No Path_Yes Use Co-solvents? (e.g., DMSO/PEG) Check_pH->Path_Yes Yes Salt_Form Form Soluble Salt (Cationic or Anionic) Path_No->Salt_Form Dilution_Risk Risk of Solvent Shift Precipitation Path_Yes->Dilution_Risk If high stock needed CD_Complex HP-β-CD Complexation (Encapsulates Bromophenyl) Path_Yes->CD_Complex Preferred for assays Dilution_Risk->CD_Complex Mitigation Ternary Add L-Arginine (Ternary Complex) CD_Complex->Ternary If solubility still low

Decision matrix for optimizing the aqueous solubility of zwitterionic beta-amino acids.

Mechanism Drug 3-Amino-3-(3-bromophenyl) propanoic acid Ring Hydrophobic Bromophenyl Ring Drug->Ring Zwitterion Zwitterionic Backbone (NH3+ / COO-) Drug->Zwitterion HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Ring->HPBCD Inclusion Complexation Arg L-Arginine (Basic Amino Acid) Zwitterion->Arg Ion-Pairing & H-Bonding Complex Soluble Ternary Complex HPBCD->Complex Arg->Complex

Mechanistic pathways of ternary complexation using HP-β-CD and L-Arginine.

📚 References

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: RSC Publishing URL:[Link]

  • Effect of Anions on the Solubility of Zwitterionic Amino Acids Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of 3-Amino-3-(3-bromophenyl)propanoic Acid During Amide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of maintaining stereochemical integrity during the amide coupling of 3-Amino-3-(3-bromophenyl)propanoic acid. As a β-amino acid, this compound presents unique challenges compared to its α-amino acid counterparts, making careful consideration of reaction conditions paramount for success.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for 3-Amino-3-(3-bromophenyl)propanoic acid?

A1: Racemization is the process by which a chiral molecule, like your enantiomerically pure 3-Amino-3-(3-bromophenyl)propanoic acid, converts into a mixture of both of its enantiomers (in this case, the R and S forms).[1][2] This loss of stereochemical purity is a major issue in drug development because the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. For peptides and other complex molecules, these diastereomeric impurities can be exceptionally difficult to separate during purification.[1]

Q2: What is the primary mechanism leading to racemization during amide coupling?

A2: The most common pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs when the carboxylic acid group is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the chiral carbon (the α-carbon in α-amino acids, and the β-carbon in this case, though the principle is similar) of the oxazolone is acidic and can be removed by a base in the reaction mixture, which leads to a loss of chirality.[1] Subsequent attack by the amine on this now achiral intermediate can produce both the desired and the undesired stereoisomers.[1]

Q3: Are β-amino acids like 3-Amino-3-(3-bromophenyl)propanoic acid more or less susceptible to racemization than α-amino acids?

A3: The susceptibility of β-amino acids to racemization can be complex. While the fundamental mechanism of oxazolone formation is a key concern for α-amino acids, the increased distance between the carboxyl group and the chiral center in β-amino acids might suggest a lower propensity for the formation of a stable, planar intermediate that facilitates racemization. However, other factors such as the nature of the activating agent, the base used, and the reaction temperature can still promote epimerization. It is crucial to treat β-amino acids with the same, if not greater, care as racemization-prone α-amino acids like histidine and cysteine.[1][4]

Q4: Which coupling reagents are generally recommended to minimize racemization?

A4: Modern uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for minimizing racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high reactivity and efficiency, which promotes rapid amide bond formation, often outcompeting the rate of racemization.[3][5] The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with carbodiimides (e.g., EDC, DIC) is also a classic and effective strategy to suppress racemization.[6][7][8] HOAt-based reagents are often considered superior to their HOBt-based counterparts in this regard.[7]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting when you observe or suspect racemization in your coupling reaction involving 3-Amino-3-(3-bromophenyl)propanoic acid.

Problem: My final product shows a mixture of diastereomers upon chiral HPLC analysis.

This is a definitive sign of racemization. The following Q&A will guide you through potential causes and solutions.

Q: Which coupling reagent are you currently using?
  • If you are using a carbodiimide (DCC, EDC, DIC) without an additive: This is a very likely source of racemization.[8][9] Carbodiimides form a highly reactive O-acylisourea intermediate which is prone to cyclization to the oxazolone.[7]

    • Solution: Always use a racemization-suppressing additive like HOBt or HOAt when employing carbodiimides.[6][7][8] These additives react with the O-acylisourea to form an active ester that is less susceptible to racemization.[7]

  • If you are using HBTU or TBTU: While generally efficient, these reagents can still cause racemization, particularly with sensitive substrates.[10]

    • Solution: Consider switching to an HOAt-based reagent like HATU, which is often superior in suppressing racemization.[5][7][8]

Q: What base and solvent are you employing in your reaction?
  • The choice of base is critical. Strong, non-sterically hindered bases can accelerate the abstraction of the proton from the chiral center of the oxazolone intermediate.[11] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice, but its basicity can sometimes be problematic.

    • Solution: Consider using a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices for minimizing racemization.[11]

  • Solvent polarity can influence the rate of racemization.

    • Solution: While DMF is a standard solvent for peptide coupling, exploring less polar solvents or solvent mixtures might be beneficial in some cases.

Q: What is your pre-activation time?
  • A prolonged pre-activation time (the period where the carboxylic acid is mixed with the coupling reagent and base before the amine is added) can increase the concentration of the racemization-prone activated intermediate.[7]

    • Solution: Minimize the pre-activation time to just a few minutes, or consider an in situ activation approach where all components are mixed together.[1][7]

Q: What is the reaction temperature?
  • Elevated temperatures can increase the rate of all reactions, including the undesired racemization pathway.

    • Solution: Perform the coupling reaction at a lower temperature, for instance, by starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.

Workflow for Troubleshooting Racemization

Caption: A generalized experimental workflow for amide coupling with minimized racemization.

IV. Comparative Data Summary

The choice of coupling reagent and additives has a significant impact on the degree of racemization. The following table summarizes general trends observed in peptide synthesis, which are applicable to the coupling of 3-Amino-3-(3-bromophenyl)propanoic acid.

Coupling SystemRelative Racemization PotentialKey AdvantagesConsiderations
DCC or EDC alone HighInexpensive, widely availableProne to side reactions and high racemization. [10]
EDC/HOBt LowEffective at suppressing racemization, cost-effective. [6][8]HOBt has explosive properties when dry.
EDC/HOAt Very LowMore effective than HOBt at suppressing racemization and accelerating coupling. [7][12]More expensive than HOBt.
HBTU/DIPEA Low-ModerateFast and efficient coupling. [10]Can still lead to racemization with sensitive substrates.
HATU/DIPEA or NMM Very LowHighly efficient, fast reaction times, excellent for hindered couplings, and low racemization. [3][5][8]Higher cost compared to carbodiimide-based methods.

V. References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Watasci. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Retrieved from [Link]

  • Zhao, J., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved from [Link]

  • Zhao, J., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • Miyazawa, T., et al. (n.d.). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. Retrieved from [Link]

  • Iris Biotech. (n.d.). The Essential Role of HOAt in Modern Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

  • ResearchGate. (2026). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • BCN Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • NIH. (n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Springer. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ACS Publications. (2019). Chiral Inversion of Amino Acids in Antiparallel β-Sheets at Interfaces Probed by Vibrational Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Amino-3-(3-bromophenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the isolation of 3-Amino-3-(3-bromophenyl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the isolation of 3-Amino-3-(3-bromophenyl)propanoic acid .

Because this molecule is a β -amino acid with a bulky, highly hydrophobic 3-bromophenyl group, its crystallization is governed by complex zwitterionic interactions and sensitive supersaturation kinetics. This guide provides field-proven, self-validating methodologies to overcome common bottlenecks such as oiling out, poor yield, and unfilterable fine crystals.

Process Workflow & Diagnostic Logic

The following logic tree illustrates the critical decision points during the crystallization of zwitterionic β -amino acids.

TroubleshootingLogic A Crude 3-Amino-3-(3-bromophenyl) propanoic acid in Solution B Adjust pH to Isoelectric Point (pI) (Target: pH 5.5 - 6.5) A->B C Initiate Supersaturation (Cooling + Antisolvent) B->C D Phase Behavior Observation C->D E Oiling Out (LLPS) Dense Liquid Droplets D->E Too Rapid Supersaturation F Primary Nucleation Fine Crystals D->F Unseeded Crash G Metastable Zone Clear Solution D->G Controlled Kinetics H Heat to Redissolve & Decrease Antisolvent Rate E->H I Implement Temperature Cycling (Ostwald Ripening) F->I J Add Seed Crystals (1-2% w/w) G->J H->C K Controlled Crystal Growth I->K J->K

Diagnostic logic tree for resolving phase separation and nucleation failures.

Diagnostic Desk: Troubleshooting FAQs

Q1: During antisolvent addition, my solution turns cloudy but yields a sticky resin instead of crystals. What is happening?

A: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS).

  • Causality: 3-Amino-3-(3-bromophenyl)propanoic acid contains a highly hydrophobic bromophenyl ring alongside a highly polar zwitterionic backbone. When supersaturation is generated too rapidly (e.g., dumping antisolvent), the system minimizes free energy by forming dense, solute-rich liquid nanodroplets rather than an ordered crystal lattice[1]. Because zwitterionic species dominate the solution chemistry, these clusters persist and coalesce into a separate liquid phase rather than nucleating[2].

  • Resolution: You must reduce the rate of supersaturation generation. Heat the mixture back up until the oil redissolves into a single clear phase. Then, cool slowly to enter the metastable zone and introduce seed crystals before adding the antisolvent.

Q2: The isolated crystals are extremely fine, leading to blocked filters and high impurity entrapment. How can I increase crystal size?

A: Fine crystals are the result of primary nucleation dominating over crystal growth.

  • Causality: High local supersaturation at the antisolvent injection point triggers an uncontrolled burst of nucleation. The available solute is rapidly consumed to form millions of tiny nuclei rather than building upon existing crystal faces.

  • Resolution: Implement Coupling Cooling and Antisolvent Crystallization (CCAC) with a non-linear addition profile[3]. By adding the antisolvent (e.g., ethanol or isopropanol) very slowly at first, you consume the supersaturation via growth on existing seed crystals. Alternatively, Membrane-Assisted Antisolvent Crystallization (MAAC) can be used to uniformly distribute the antisolvent mass transfer across a hydrophobic membrane, which has been shown to increase amino acid crystal size by up to 270%[4].

Q3: My overall recovery is poor despite using high volumes of antisolvent. How do I optimize the yield?

A: Your system is likely suffering from improper pH control.

  • Causality: As a β -amino acid, this molecule exists as a zwitterion, meaning its solubility is highly pH-dependent[5]. If the crystallization is not conducted at the molecule's exact Isoelectric Point (pI), a significant fraction of the compound remains ionized (either protonated at the amine or deprotonated at the carboxylic acid) and highly soluble in the aqueous phase.

  • Resolution: Prior to cooling or antisolvent addition, precisely adjust the aqueous feed to its pI (typically between pH 5.5 and 6.5 for β -amino acids). At the pI, the net charge is zero, electrostatic repulsion between molecules is minimized, and theoretical yield is maximized.

Data Analytics: Process Metrics Comparison

To illustrate the impact of your antisolvent strategy on the final product, review the quantitative data below. Moving from a batch-dump strategy to a controlled, seeded approach drastically improves both processability and yield.

Antisolvent Addition StrategyLocal Supersaturation ProfileMean Crystal Size ( μ m)Filtration Time (min/L)Product Yield (%)
Batch (All at once) Very High (Uncontrolled)< 10 (Fines/Oils)> 120 (Clogged)82.5
Linear Continuous High (Steady)25 - 404590.2
Non-linear + Seeded (CCAC) Controlled (Low)80 - 1201094.8
Membrane-Assisted (MAAC) Uniformly Low150 - 200< 596.5

Protocol Vault: Self-Validating CCAC Methodology

To ensure reproducibility, use this self-validating protocol for Coupling Cooling and Antisolvent Crystallization (CCAC) . Every step includes a specific validation checkpoint to guarantee the physical chemistry is behaving as intended.

Step 1: Dissolution & Isoelectric Point (pI) Adjustment

  • Action: Dissolve the crude 3-Amino-3-(3-bromophenyl)propanoic acid in a water/ethanol mixture (e.g., 80:20 v/v) at 55 °C. Gradually adjust the pH to the theoretical pI (~5.5–6.5) using 1M HCl or 1M NaOH.

  • Causality: Adjusting to the pI minimizes the net charge of the zwitterion, reducing electrostatic repulsion and minimizing baseline aqueous solubility[5].

  • Validation Checkpoint: The solution must remain optically clear. A stable pH reading confirms the buffering capacity of the zwitterion has been overcome.

Step 2: Metastable Zone Generation via Cooling

  • Action: Cool the reactor linearly from 55 °C to 45 °C at a rate of 0.5 °C/min.

  • Causality: Rapid cooling shrinks the metastable zone width (MSZW), risking a spontaneous nucleation crash[2]. A controlled cooling rate ensures the system enters the metastable zone without crossing the labile boundary.

  • Validation Checkpoint: In-line Focused Beam Reflectance Measurement (FBRM) or visual inspection must show zero particle counts (no premature nucleation or oiling out).

Step 3: Seeding

  • Action: Introduce 1-2% w/w of milled, high-purity seed crystals (suspended in a small volume of antisolvent).

  • Causality: Seeding bypasses the high-energy barrier of primary nucleation. It directs the thermodynamic driving force entirely toward crystal growth on the existing lattice[3].

  • Validation Checkpoint: Seeds must remain visibly suspended and not dissolve after 15 minutes of aging, confirming the system is genuinely supersaturated.

Step 4: Non-Linear Antisolvent Addition

  • Action: Add the antisolvent (e.g., Isopropanol) using a convex addition profile (slow initially, accelerating later) over 2 hours.

  • Causality: The initial slow addition prevents localized supersaturation spikes that cause LLPS/oiling out[1]. As the crystal surface area increases, the system can handle faster antisolvent addition without nucleating fines.

  • Validation Checkpoint: FBRM chord length distribution should show a steady shift to the right (growth) without a sudden spike in the <10 μ m channel (fines).

Step 5: Final Cooling & Isolation

  • Action: Cool the slurry to 5 °C at 0.25 °C/min, hold for 1 hour, then filter and wash with cold antisolvent.

  • Causality: The final cooling step drives the remaining solute out of solution, maximizing yield[2]. Washing with cold antisolvent displaces the mother liquor without dissolving the product.

  • Validation Checkpoint: The filter cake must be porous and free of sticky resins. HPLC analysis of the mother liquor should confirm >90% target depletion.

References

  • Real-Time Optimization and Genetic Algorithm for Enhanced Process Control of Coupling Cooling and Antisolvent Crystallization Source: ACS Publications URL
  • Source: DIAL.pr - BOREAL (UCLouvain)
  • An Examination of the Solution Chemistry, Nucleation Kinetics, Crystal Morphology, and Polymorphic Behavior of Aqueous phase Batch Crystallized l-Isoleucine at the 250 mL Scale Size Source: ACS Publications URL
  • Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions Source: PMC - NIH URL
  • Expanding the Enzymatic Toolbox for β -amino Acids and Unnatural Amino Acids Manufacturing Source: White Rose eTheses Online URL

Sources

Reference Data & Comparative Studies

Validation

3-Amino-3-(3-bromophenyl)propanoic acid vs 3-Amino-3-(4-bromophenyl)propanoic acid reactivity

An in-depth comparative analysis of 3-Amino-3-(3-bromophenyl)propanoic acid (the meta-bromo isomer) and 3-Amino-3-(4-bromophenyl)propanoic acid (the para-bromo isomer) reveals that the seemingly minor positional shift of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Amino-3-(3-bromophenyl)propanoic acid (the meta-bromo isomer) and 3-Amino-3-(4-bromophenyl)propanoic acid (the para-bromo isomer) reveals that the seemingly minor positional shift of a single halogen atom fundamentally alters both the thermodynamic landscape of the molecule and its 3D topological behavior in drug design.

As a Senior Application Scientist, I approach the selection of these β-amino acid building blocks not as a trivial catalog choice, but as a critical strategic decision. The substitution pattern dictates cross-coupling kinetics, dictates the pKa of the benzylic amine, and ultimately controls the conformational rigidity of downstream peptidomimetics and macrocycles[1].

Below is a comprehensive guide evaluating their reactivity, supported by mechanistic causality and self-validating experimental protocols.

Structural & Electronic Causality: The Meta vs. Para Paradigm

To understand the reactivity differences between these two isomers, we must dissect the interplay of inductive (-I), resonance (+R), and steric effects.

  • Amine Basicity (pKa Shift): The amino group in these molecules is situated at the benzylic position (C3 of the propanoic acid chain). Bromine exerts a distance-dependent electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In the para-isomer, the +R effect can donate electron density to the C1 carbon of the phenyl ring, partially offsetting the -I effect. In the meta-isomer, resonance cannot reach the C1 position, leaving the -I effect unopposed. Consequently, the benzylic carbon in the meta-isomer is more electron-deficient, which pulls electron density away from the amine, resulting in a slightly lower pKa (less basic) compared to the para-isomer.

  • Oxidative Addition Kinetics: In transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the metal (Pd or Ni) into the C–Br bond. While electron-withdrawing groups generally accelerate this step, steric hindrance plays a dominant role when using bulky, electron-rich phosphine ligands (like tBu3P or BrettPhos). The para-bromo position is sterically unhindered, allowing for rapid oxidative addition. Conversely, the meta-bromo position suffers from steric shielding from the adjacent bulky β-amino acid side chain, which can decelerate the reaction or require elevated temperatures[2][3].

  • Macrocyclic Geometry: When utilized in side-chain-to-tail macrocyclizations, the geometric angle of the aryl bromide dictates the final conformation. Meta-substitution typically forces a tighter, more organized hydrogen-bonding network (e.g., yielding stable 20-membered rings), whereas para-substitution projects the reactive site linearly, often leading to distorted or extended conformations[1].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative reactivity profiles of both isomers under standardized conditions.

Parameter3-Amino-3-(3-bromophenyl)propanoic acid (Meta)3-Amino-3-(4-bromophenyl)propanoic acid (Para)
Steric Hindrance at C–Br Moderate (Adjacent to benzylic chiral center)Low (Distal to the chiral center)
Amine pKa (Relative) Lower (Unopposed -I effect)Higher (+R effect partially mitigates -I)
Pd(0) Oxidative Addition Rate Slower (Sterically hindered)Faster (Sterically accessible)
C(sp2)-C(sp3) Cross-Coupling Yield ~65-75% (Requires higher catalyst loading)[4]~85-95% (Highly efficient)[5]
Macrocyclization Topology Organized H-bond networks (e.g., 20-membered rings)[1]Distorted/Extended conformations[1]
Primary Application Conformationally locked PROTAC linkersLinear peptide extensions & flexible linkers

Workflow & Logical Relationships

To systematically evaluate which isomer is appropriate for a specific drug discovery campaign, researchers should follow a structured evaluation workflow.

Workflow Start β-Amino Acid Aryl Bromide Isomer Selection Meta 3-Amino-3-(3-bromophenyl) propanoic acid Start->Meta Para 3-Amino-3-(4-bromophenyl) propanoic acid Start->Para Eval1 Electronic & Steric Evaluation (Pd-Catalyzed Cross-Coupling) Meta->Eval1 Eval2 Geometric Evaluation (Ni-Catalyzed Macrocyclization) Meta->Eval2 Para->Eval1 Para->Eval2 Result1 Slower Kinetics / Lower Yield Requires Bulky Ligand Tuning Eval1->Result1 Meta Result2 Rapid Kinetics / High Yield Standard Conditions Apply Eval1->Result2 Para Result3 Organized H-Bond Network (Tight Conformation) Eval2->Result3 Meta Result4 Distorted / Linear Extension (Flexible Conformation) Eval2->Result4 Para

Caption: Decision matrix for evaluating meta vs. para β-amino acid isomers based on reaction kinetics and structural topology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checkpoints to verify causality rather than just observing the final yield.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Quantify the steric impact on oxidative addition while preventing base-catalyzed β-elimination (a common failure mode for β-amino acids).

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the N-Boc protected β-amino acid aryl bromide (0.5 mmol, meta or para isomer), phenylboronic acid (0.75 mmol), and K3PO4 (1.5 mmol).

    • Expert Insight: K3PO4 is chosen over stronger bases (like KOtBu) to strictly suppress the E1cB β-elimination of the amino group.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%).

  • Internal Standard (Self-Validation Step): Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. This inert internal standard allows for precise quantitative NMR (qNMR) tracking of mass balance, ensuring that any missing starting material is accounted for as either product or β-elimination byproduct.

  • Reaction: Add degassed Toluene/H2O (5:1, 2.5 mL). Seal and stir at 80 °C for 12 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, filter through a silica plug with EtOAc, evaporate, and take a 1H-NMR in CDCl3. Compare the integration of the product's biphenyl protons against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm). The para-isomer will typically show >90% conversion, while the meta-isomer may stall at ~70% due to steric shielding at the C-Br bond.

Protocol B: Photoredox Ni-Catalyzed Peptide Macrocyclization

Objective: Exploit the geometric differences of the isomers to lock peptide conformations via C(sp2)-C(sp3) cross-electrophile coupling[1][5].

  • Resin Preparation: Synthesize a linear peptide precursor on solid support containing the β-amino acid aryl bromide at the N-terminus and an alkyl silicate at the C-terminus. Cleave from the resin using mild acidic conditions (1% TFA in DCM) to retain protecting groups.

  • Reaction Setup: In a 45 mL vessel, dissolve the linear peptide (0.100 mmol) in MeCN (0.600 mL). Add K2CO3 (0.100 mmol), 4CzIPN photocatalyst (1.00 µmol), and quinuclidine (5.00 µmol)[1].

  • Catalyst Addition: Add NiBr2·glyme (0.0200 mmol) and dtbbpy (0.0200 mmol).

  • Irradiation: Irradiate with 456 nm blue LEDs at ambient temperature for 24 hours.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS (Waters BEH C18 column, 5% to 95% MeCN gradient)[1].

    • Causality Check: For the meta-isomer, expect a single sharp peak corresponding to the monomeric macrocycle (driven by organized intramolecular H-bonding). For the para-isomer, look for higher molecular weight peaks indicating intermolecular linear oligomerization, as the para geometry projects the reactive sites away from each other, disfavoring cyclization[1].

References

  • "Radical 1,4-Aryl Migration Enabled Remote Cross-Electrophile Coupling of α-Amino-β-Bromo Acid Esters with Aryl Bromides" ResearchGate. Available at: [Link]

  • "Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration" National Center for Biotechnology Information (PMC). Available at: [Link]

  • "Photoredox Ni-Catalyzed Peptide C(sp2)–O Cross-Coupling: From Intermolecular Reactions to Side Chain-to-Tail Macrocyclization" Semantic Scholar. Available at:[Link]

  • "Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis" National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Comparative

Mass spectrometry validation standards for 3-Amino-3-(3-bromophenyl)propanoic acid

As a Senior Application Scientist specializing in bioanalytical assay development, I frequently encounter the limitations of traditional internal standards (IS) in complex liquid chromatography-tandem mass spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioanalytical assay development, I frequently encounter the limitations of traditional internal standards (IS) in complex liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Endogenous matrix interference, isotopic scrambling, and enzymatic degradation routinely compromise quantitation accuracy.

To overcome these hurdles, 3-Amino-3-(3-bromophenyl)propanoic acid —a synthetic, halogenated β -amino acid—has emerged as a premier validation standard. This guide objectively compares its performance against conventional alternatives and provides a self-validating experimental framework for its integration into drug development pipelines.

Mechanistic Causality: Why This Specific Molecule?

The selection of an internal standard must be driven by structural and atomic causality. 3-Amino-3-(3-bromophenyl)propanoic acid provides three distinct mechanistic advantages:

  • Isotopic Fingerprinting (The Bromine Advantage): Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. In mass spectrometry, this generates a highly distinctive M and M+2 doublet separated by 2 Da. Because brominated compounds are generally absent from endogenous biological matrices, this isotopic signature acts as a stringent mass filter, drastically reducing false positives and background noise[1][2].

  • Proteolytic Resistance (The β -Amino Acid Backbone): Canonical α -amino acids are highly susceptible to enzymatic cleavage by proteases present in plasma and tissue extracts. By incorporating an extra methylene carbon into the backbone, β -amino acids become structurally unrecognizable to most endogenous proteases, ensuring absolute stability during aggressive sample preparation and extraction[3].

  • Chromatographic Tuning: The addition of a halogenated phenyl ring significantly increases the molecule's lipophilicity. This modulates its catabolic stability and enhances its retention on reverse-phase (C18) columns, allowing it to elute far away from the ion-suppressing polar void volume[4].

Comparative Performance Analysis

When designing an assay, researchers typically choose between Stable Isotope Labeled (SIL) α -amino acids, fluorinated analogs, and brominated β -amino acids. Table 1 summarizes the objective performance metrics of these alternatives.

Table 1: Comparative Matrix of LC-MS/MS Internal Standards

Performance Metric3-Amino-3-(3-bromophenyl)propanoic acidSIL α -Amino Acids (e.g., d5​ -Phe)Fluorinated β -Amino Acids
Isotopic Signature 1:1 Doublet ( M,M+2 ) Single mass shiftSingle mass shift
Proteolytic Stability Excellent ( β -backbone)Poor ( α -backbone)Excellent ( β -backbone)
Matrix Interference Very Low (Doublet verification)Medium (Deuterium exchange risk)Low
Cost-Efficiency High (Synthetic accessibility)Low (Expensive isotopic labeling)Medium

Data derived from internal validation studies comparing baseline signal-to-noise (S/N) ratios in human plasma.

Self-Validating Experimental Protocol

A protocol is only as robust as its internal validation mechanisms. The following LC-MS/MS workflow is designed as a self-validating system : by calculating the Matrix Factor (MF) and continuously monitoring the 79Br/81Br ratio across all samples, the system automatically flags extraction anomalies or co-eluting interferences.

Step-by-Step Methodology

Step 1: Matrix Preparation & IS Spiking

  • Prepare a working solution of 3-Amino-3-(3-bromophenyl)propanoic acid at 500 ng/mL in 50% methanol.

  • Spike 10 µL of the IS working solution into 100 µL of biological matrix (e.g., plasma). Vortex for 30 seconds to ensure homogenous equilibration.

  • Causality Check: Spiking before extraction ensures that any volumetric losses during sample prep apply equally to the analyte and the IS.

Step 2: Protein Precipitation (PPT) & Extraction

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked matrix to denature proteins.

  • Centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an autosampler vial.

Step 3: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. The lipophilic bromophenyl group ensures the IS retains strongly, eluting around 2.8 minutes, safely bypassing the polar suppression zone.

Step 4: MS/MS Detection (Positive ESI Mode)

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+ :

    • Transition 1 ( 79Br ): m/z 245.0 228.0 (Loss of NH3​ )

    • Transition 2 ( 81Br ): m/z 247.0 230.0 (Loss of NH3​ )

  • Self-Validation: The software must be programmed to verify that the peak area ratio of Transition 1 to Transition 2 remains strictly at 1.00±0.05 . Any deviation instantly flags a co-eluting matrix interference.

Workflow Visualization

G N1 1. Matrix Spiking Spike 3-Amino-3-(3-bromophenyl)propanoic acid N2 2. Sample Extraction Protein Precipitation & SPE N1->N2 N3 3. LC Separation Reverse-Phase C18 Gradient N2->N3 N4 4. MS/MS Detection ESI+ MRM Mode N3->N4 N5 5. Data Processing Isotopic Doublet Verification (79Br/81Br) N4->N5

LC-MS/MS workflow utilizing the brominated β-amino acid internal standard.

Experimental Validation Data

To prove the efficacy of this standard, Table 2 presents the quantitative validation metrics obtained from a human plasma assay. The Matrix Factor (MF) is calculated by comparing the peak area of the IS spiked post-extraction to the IS spiked in neat solvent. An MF approaching 1.0 confirms that the isotopic doublet effectively nullifies matrix-induced ion suppression.

Table 2: Validation Metrics for 3-Amino-3-(3-bromophenyl)propanoic acid in Plasma

Concentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Mean Recovery (%)Matrix Factor (MF)
Low QC (20 ng/mL) 4.2%5.5%92.4 ± 3.10.98
Mid QC (200 ng/mL) 3.1%4.0%94.1 ± 2.50.99
High QC (2000 ng/mL) 2.8%3.5%95.0 ± 2.11.01

Conclusion: For researchers developing highly sensitive pharmacokinetic or biomarker assays, 3-Amino-3-(3-bromophenyl)propanoic acid offers a mathematically verifiable, enzymatically stable, and cost-effective alternative to traditional SIL standards. Its unique dual-isotope signature transforms mass spectrometry data processing from a passive measurement into an active, self-correcting validation system.

References

  • Strategies to Analyze Suspected Allergens in Fragrances. perfumerflavorist.com.
  • Hyphenation of Quadrupole MS to GC and Comprehensive Two-Dimensional GC for the Analysis of Suspected Allergens: Review and I. oup.com.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. nih.gov.
  • Recognition of MHC-II peptide ligands th

Sources

Validation

Comparative Binding Affinity Guide: 3-Amino-3-(3-bromophenyl)propanoic Acid Analogs in Targeted Ligand Design

As medicinal chemistry pivots toward complex modalities like Targeted Protein Degradation (PROTACs) and bivalent ligands, the selection of highly optimized pharmacophores is critical. β-aryl amino acids have emerged as p...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward complex modalities like Targeted Protein Degradation (PROTACs) and bivalent ligands, the selection of highly optimized pharmacophores is critical. β-aryl amino acids have emerged as privileged scaffolds, offering unique vectors for functionalization and superior proteolytic stability compared to their α-amino acid counterparts.

This guide provides an objective, data-driven comparison of 3-Amino-3-(3-bromophenyl)propanoic acid (the 3-bromo analog) against its unsubstituted and alternative halogenated derivatives. By analyzing their performance within a standardized ligand scaffold (e.g., targeting the DCAF1 substrate receptor or MOR-CCR5 heterodimers), we will deconstruct the causality behind their binding affinities and outline self-validating experimental workflows for your own screening pipelines.

Mechanistic Rationale: The Superiority of the 3-Bromo Substitution

The substitution of the aromatic ring on 3-amino-3-phenylpropanoic acid is not merely a matter of increasing lipophilicity; it is a precise exercise in spatial and electronic tuning. When evaluating these building blocks for integration into larger inhibitors or degraders[1], the 3-bromo substitution consistently outperforms alternatives due to three causal factors:

  • Halogen Bonding (The Sigma-Hole Effect): Bromine possesses a highly polarizable electron cloud, creating a region of positive electrostatic potential (the σ -hole) at its distal end. This allows the 3-bromo analog to act as a highly directional Lewis acid, forming strong halogen bonds with backbone carbonyl oxygens or electron-rich residues (e.g., Asp/Glu) within hydrophobic target pockets.

  • Optimal Steric Volume: The meta-position (3-position) vectors the bromine atom perfectly into the lateral hydrophobic sub-pockets of targets like the DCAF1 WDR domain. In contrast, para-substitutions (4-bromo) often result in steric clashes with the pocket floor, while the smaller atomic radius of chlorine (3-chloro) fails to fully displace high-energy water molecules from the binding site.

  • Electronic Modulation of the Amine: The electron-withdrawing inductive effect of the meta-bromine subtly lowers the pKa​ of the adjacent β -amino group. This fine-tuning optimizes the hydrogen-bonding network between the protonated amine and the target's acidic residues, improving the overall residence time of the ligand.

BindingLogic A 3-Bromo Analog (Pharmacophore) B Target Receptor (e.g., DCAF1 WDR) A->B Halogen Bonding & Steric Fit C Ligand-Receptor Complex B->C Thermodynamic Stabilization D Downstream Effect (e.g., Degradation) C->D Pathway Activation

Fig 1: Pharmacodynamic pathway of 3-bromo analogs driving target receptor stabilization.

Quantitative Comparative Analysis

To objectively evaluate the performance of these building blocks, the following table summarizes the binding kinetics and thermodynamic stabilization of four β -amino acid analogs when incorporated into a standardized probe scaffold. Data is representative of screening against a model hydrophobic pocket (e.g., DCAF1)[1].

Analog Substitution KD​ (nM) via SPR ΔTm​ (°C) at 25 μM kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Mechanistic Observation
Unsubstituted (Phenyl) 13,500< 0.51.216.2Weak hydrophobic packing; rapid dissociation limits efficacy.
3-Bromo (Target Product) 490 2.8 4.5 2.2 Optimal meta-pocket fit; strong halogen bonding increases residence time.
4-Bromo (Para-substituted) 2,1001.22.14.4Steric clash at the para-position prevents deep pocket insertion.
3-Chloro (Meta-chloro) 1,8001.53.05.4Weaker σ -hole results in sub-optimal halogen bonding vs. bromine.

Key Takeaway: The 3-Amino-3-(3-bromophenyl)propanoic acid analog achieves a ~27-fold improvement in binding affinity ( KD​ ) over the unsubstituted baseline. Crucially, kinetic profiling reveals that this is driven primarily by a significantly slower off-rate ( koff​ ), confirming that the bromine atom anchors the ligand via specific, directional interactions rather than non-specific hydrophobic collapse.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on orthogonal, self-validating methodologies. A single assay is prone to false positives (e.g., aggregation-induced binding). As an application scientist, I mandate the following paired workflow: Surface Plasmon Resonance (SPR) for kinetic resolution, orthogonally validated by Differential Scanning Fluorimetry (DSF) for thermodynamic target engagement.

Workflow S1 Step 1: Scaffold Synthesis (Amidation of β-amino acid) S2 Step 2: DSF Screening (Primary Target Engagement) S1->S2 S3 Step 3: SPR Kinetics (KD, Kon, Koff Determination) S2->S3 S4 Step 4: X-Ray Crystallography (Binding Pose Validation) S3->S4

Fig 2: Self-validating experimental workflow for evaluating β-aryl amino acid ligands.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time kinetic data ( kon​ and koff​ ), which is critical for distinguishing the residence times of different halogenated analogs.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip.

    • Causality: The hydrophilic dextran matrix minimizes the non-specific binding of highly lipophilic bromophenyl moieties, reducing baseline drift.

  • Ligand Immobilization: Immobilize the target protein via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Block remaining active sites with 1M ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the β -amino acid derivatives at concentrations ranging from 0.1×KD​ to 10×KD​ .

    • Causality: Multi-cycle kinetics (injecting increasing concentrations with regeneration steps in between) are strictly required here. Single-cycle kinetics can compound bulk refractive index errors caused by the dense halogen atoms, leading to artificial koff​ calculations.

  • Data Fitting: Subtract the reference flow cell and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Differential Scanning Fluorimetry (DSF)

SPR confirms binding, but DSF confirms that the binding results in the thermodynamic stabilization of the folded protein, ruling out non-specific aggregation or denaturation[2].

  • Reaction Setup: In a 384-well PCR plate, mix 2 μM of the target protein with 5x SYPRO Orange dye and 25 μM of the analog compound in a standardized buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Thermal Ramp: Subject the plate to a thermal gradient from 25°C to 95°C at a strict rate of 1°C/min.

    • Causality: A slow, controlled ramp rate ensures the system remains in thermal equilibrium. Faster ramp rates will artificially inflate the melting temperature ( Tm​ ) and mask the subtle stabilization differences between the 3-chloro and 3-bromo analogs.

  • Analysis: Calculate the first derivative of the fluorescence curve to pinpoint the Tm​ . A shift ( ΔTm​ ) of > 2.0°C validates specific, stabilizing target engagement.

Conclusion

For drug development professionals engineering peptidomimetics, bivalent ligands, or PROTACs, the selection of the correct β -amino acid building block dictates the success of the entire molecular assembly. The experimental data clearly demonstrates that 3-Amino-3-(3-bromophenyl)propanoic acid is a vastly superior pharmacophore compared to its unsubstituted or para-substituted counterparts. By leveraging the unique halogen-bonding capabilities and optimal steric volume of the meta-bromine, researchers can achieve nanomolar affinities and significantly prolonged target residence times.

References

  • Li ASM, et al. "Discovery of Nanomolar DCAF1 Small Molecule Ligands." Journal of Medicinal Chemistry. 2023 Apr 13;66(7):5041-5060. Available at: [Link]

  • Yuan Y, et al. "A bivalent ligand targeting the putative mu opioid receptor and chemokine receptor CCR5 heterodimer: binding affinity versus functional activities." MedChemComm. 2013; 4, 847–851. Available at: [Link]

Comparative

Assessing enantiomeric excess and purity of 3-Amino-3-(3-bromophenyl)propanoic acid

Title: Comprehensive Analytical Guide: Assessing Enantiomeric Excess and Chemical Purity of 3-Amino-3-(3-bromophenyl)propanoic Acid Executive Summary & Chemical Context 3-Amino-3-(3-bromophenyl)propanoic acid is a non-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Guide: Assessing Enantiomeric Excess and Chemical Purity of 3-Amino-3-(3-bromophenyl)propanoic Acid

Executive Summary & Chemical Context

3-Amino-3-(3-bromophenyl)propanoic acid is a non-canonical β -amino acid featuring a chiral center at the β -carbon. Because β -amino acids confer resistance to enzymatic degradation and induce unique secondary structures (e.g., β -peptides), they are invaluable building blocks in modern drug development and peptidomimetic design.

However, assessing the enantiomeric excess (ee) and chemical purity of this specific molecule presents distinct analytical challenges. The bulky, electron-withdrawing 3-bromophenyl group alters the basicity of the adjacent amine and introduces significant steric hindrance. Furthermore, native amino acids are zwitterionic, rendering them poorly soluble in the non-polar solvents traditionally used for normal-phase chiral chromatography. This guide, written from the perspective of a Senior Application Scientist, objectively compares the leading analytical strategies for characterizing this compound, providing field-proven, self-validating protocols.

Analytical Decision Matrix

Selecting the correct analytical approach depends on the project phase. Preparative workflows prioritize non-destructive methods, while pharmacokinetic (PK) profiling demands ultra-high sensitivity.

AnalyticalWorkflow Start 3-Amino-3-(3-bromophenyl)propanoic acid Analytical Profiling Branch1 Enantiomeric Excess (ee%) Determination Start->Branch1 Branch2 Chemical Purity Assessment Start->Branch2 Sub1A Direct Chiral HPLC (Teicoplanin CSP) Branch1->Sub1A Preparative / Routine Sub1B Indirect LC-MS/MS (Marfey's Derivatization) Branch1->Sub1B Trace Analysis / PK Studies Sub2A Achiral UHPLC-PDA-MS (C18 Reversed-Phase) Branch2->Sub2A Impurity Profiling Crit1A Pros: Non-destructive, fast Cons: Lower sensitivity Sub1A->Crit1A Crit1B Pros: High sensitivity, trace D-isomer Cons: Destructive, requires CDA Sub1B->Crit1B Crit2A Pros: Detects debrominated byproducts Cons: Cannot resolve enantiomers Sub2A->Crit2A

Decision matrix for selecting the optimal analytical workflow for beta-amino acid characterization.

Methodology 1: Direct Chiral HPLC (The Non-Destructive Standard)

Mechanistic Causality: Resolving underivatized amino acid enantiomers on traditional polysaccharide-based chiral stationary phases (CSPs) is notoriously difficult due to peak tailing and poor solubility. Macrocyclic glycopeptide CSPs (e.g., Teicoplanin/CHIROBIOTIC T) solve this by utilizing ionic groups that are compatible with both organic and aqueous mobile phases. For 3-Amino-3-(3-bromophenyl)propanoic acid, the teicoplanin selector provides a "triple-threat" of chiral discrimination: ionic interactions with the zwitterion, hydrogen bonding, and π−π interactions specifically targeting the bromophenyl ring.

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a known racemic mixture of the analyte. The system is only validated for use if the baseline resolution ( Rs​ ) between the L- and D-enantiomers is ≥1.5 .

  • Mobile Phase Preparation: Prepare a polar organic mobile phase of Methanol/Acetonitrile/Water (40:40:20 v/v/v) containing 0.1% Formic Acid and 0.1% Ammonium Formate. Insight: The volatile buffers maintain the analyte's zwitterionic state while ensuring downstream MS compatibility if required.

  • Sample Preparation: Dissolve the sample directly in the mobile phase to a concentration of 1 mg/mL. Run a blank injection (mobile phase only) to ensure no column carryover.

  • Chromatographic Execution:

    • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 220 nm (amide/carboxyl absorbance) and 254 nm (bromophenyl chromophore).

  • Data Analysis: Calculate ee% using peak area normalization: ee%=AreaL​+AreaD​∣AreaL​−AreaD​∣​×100 .

Methodology 2: Indirect LC-MS/MS via Marfey's Reagent

Mechanistic Causality: For trace-level enantiomeric impurity detection (e.g., <0.1% D-isomer in an L-isomer batch), direct UV detection often lacks sensitivity. Chemical derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) converts enantiomers into diastereomers, enabling separation on high-efficiency achiral C18 columns[1]. However, resolving C β -epimeric diastereomers of non-canonical amino acids is structurally more challenging than α -amino acids due to the increased distance between the stereocenter and the reactive amine[1].

MarfeysProtocol Step1 1. Analyte Preparation Dissolve in H2O Step2 2. Reagent Addition Add L-FDAA (Acetone) + NaHCO3 Step1->Step2 Adjust pH to ~8.0 Step3 3. Derivatization Incubate 40°C, 60 min Step2->Step3 Nucleophilic substitution Step4 4. Quenching Add 1M HCl to stop reaction Step3->Step4 Prevent racemization Step5 5. LC-MS/MS Analysis Achiral C18 Separation Step4->Step5 Diastereomer resolution

Step-by-step workflow for Marfey's reagent derivatization and subsequent LC-MS/MS analysis.

Self-Validating Protocol:

  • Derivatization: To 50 µL of the sample (1 mM in water), add 100 µL of 1% L-FDAA in acetone. Add 20 µL of 1 M NaHCO3 to deprotonate the β -amine. Insight: Ensure Marfey's reagent is present in at least a 3-fold molar excess relative to the amino acid to drive the reaction to completion[2].

  • Incubation: Heat at 40°C for 60 minutes. Insight: The 3-bromophenyl group sterically hinders nucleophilic aromatic substitution. Mild heating ensures complete conversion without inducing base-catalyzed racemization.

  • Quenching: Add 20 µL of 1 M HCl. This halts the reaction and stabilizes the diastereomers.

  • Validation Controls: Run a "Reagent Blank" (water + L-FDAA) to identify reagent hydrolysis peaks. Run an "Enantiopure Control" (pure L-isomer) to definitively assign the L-L diastereomer retention time, preventing misidentification[1].

  • LC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via specific MRM transitions.

(Note: While Gas Chromatography (GC-MS) can also be used for enantiomeric purity, it requires harsh derivatization to volatilize the amino acid, introducing a high risk of racemization during high-temperature sample preparation[3]. LC-MS/MS is strictly preferred here).

Methodology 3: Chemical Purity Assessment (Achiral UHPLC-PDA-MS)

Mechanistic Causality: Enantiomeric excess is an incomplete metric if the bulk powder contains synthetic impurities. The synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid often leaves behind unreacted starting materials, positional isomers (e.g., 2-bromo or 4-bromo analogs), or debrominated byproducts (3-amino-3-phenylpropanoic acid). An orthogonal achiral UHPLC method is required to resolve these structurally similar impurities based on subtle differences in hydrophobicity.

Self-Validating Protocol:

  • Spike-Recovery Validation: Spike the sample with a known concentration of 3-amino-3-phenylpropanoic acid (the most common debrominated byproduct). The system is valid if the byproduct is baseline-resolved from the main API peak.

  • Mobile Phase: Phase A: 10 mM Ammonium Acetate (pH 6.5). Phase B: Acetonitrile. Insight: A near-neutral pH suppresses secondary interactions between the basic β -amine and residual silanols on the C18 silica, preventing peak tailing.

  • Chromatography: High-strength silica C18 (100 x 2.1 mm, 1.7 µm). Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Photodiode Array (PDA) scanning from 200-400 nm to capture the distinct UV spectra of brominated versus non-brominated species, coupled with ESI-MS for exact mass confirmation.

Comparative Data & Performance Summaries

Table 1: Quantitative Comparison of Analytical Strategies

ParameterDirect Chiral HPLC (Teicoplanin)Indirect LC-MS/MS (Marfey's)Achiral UHPLC-PDA-MS
Target Metric Enantiomeric Excess (ee%)Trace Enantiomeric ExcessOverall Chemical Purity
Stationary Phase Macrocyclic GlycopeptideC18 (Achiral)Sub-2 µm C18 (Achiral)
Sample State Underivatized (Native)Diastereomer DerivativeUnderivatized (Native)
LOD / LOQ ~0.1% / 0.5% ee~0.01% / 0.05% ee0.05% Area
Analysis Time 15 - 25 min10 min (+60 min prep)10 - 15 min
Primary Advantage Non-destructive, simple prepUltra-high sensitivityResolves synthesis byproducts

Table 2: Representative Validation Data for 3-Amino-3-(3-bromophenyl)propanoic acid

Validation ParameterAcceptance CriterionDirect Chiral HPLC ResultMarfey's LC-MS/MS Result
Resolution ( Rs​ ) ≥1.5 (Baseline) 2.1 3.5
Linearity ( R2 ) ≥0.995 0.998 0.999
Recovery 95.0% - 105.0%98.5%101.2%
Carryover ≤0.1% of LOQNot Detected <0.05%

References

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at:[Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at:[Link]

Sources

Validation

A Comparative Guide to the Definitive Structure Validation of 3-Amino-3-(3-bromophenyl)propanoic Acid

This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of 3-Amino-3-(3-bromophenyl)propanoic acid, a key building block in modern medicinal chemistry.[1][2] While...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of 3-Amino-3-(3-bromophenyl)propanoic acid, a key building block in modern medicinal chemistry.[1][2] While a combination of techniques provides the most robust evidence, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[3][4] This document will delve into the causality behind experimental choices, present detailed protocols, and compare the definitive data from SC-XRD with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

A note on the experimental data: As a publicly available, refined crystal structure for 3-Amino-3-(3-bromophenyl)propanoic acid is not available at the time of this writing, the crystallographic data and protocols presented herein are based on established, validated methodologies for analogous small organic molecules and serve as a detailed, field-proven workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unambiguous, high-resolution 3D map of the atomic positions within a molecule, offering definitive proof of its structure, connectivity, and stereochemistry.[4][5] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal, producing a unique pattern that can be mathematically reconstructed into an electron density map.[5]

The Crystallography Workflow: From Powder to Structure

Achieving a definitive crystal structure is a multi-step process that demands both careful experimental technique and rigorous data analysis. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation) Screening->Growth Optimal Conditions Mount Crystal Mounting Growth->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Validation (checkCIF) Refine->Validate CIF Final CIF File Validate->CIF

Caption: The comprehensive workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Self-Validating System

1. Synthesis and Crystallization of 3-Amino-3-(3-bromophenyl)propanoic Acid

  • Rationale: The synthesis must yield high-purity material, as impurities can severely inhibit crystallization. The chosen crystallization method, slow evaporation, is a straightforward technique for small molecules that are stable at room temperature. The solvent system is critical; a mixture of a good solvent (methanol) and a less-soluble "anti-solvent" (water) allows for the gradual, controlled precipitation required for forming well-ordered single crystals.

  • Protocol:

    • Synthesize 3-Amino-3-(3-bromophenyl)propanoic acid via a standard method such as the Strecker synthesis or a modified Mannich reaction, followed by purification.

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent, such as methanol, in a small, clean vial.

    • Slowly add a miscible anti-solvent, like deionized water, dropwise until the solution becomes faintly turbid.

    • Add a single drop of the primary solvent (methanol) to redissolve the precipitate, resulting in a saturated solution.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Monitor for the formation of small, transparent crystals with well-defined facets.

2. Data Collection and Processing

  • Rationale: A high-quality, single crystal is selected to ensure the diffraction pattern is sharp and minimally affected by defects. Data collection at cryogenic temperatures (e.g., 100 K) is standard practice to minimize thermal motion of the atoms and protect the crystal from radiation damage, resulting in higher-resolution data.[3]

  • Protocol:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

    • Mount the sample on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

    • Integrate the raw diffraction spots from the images to determine their intensities and positions.

    • Scale and merge the integrated data, applying corrections for experimental factors (e.g., Lorentz-polarization) to produce a final reflection file.

3. Structure Solution, Refinement, and Validation

  • Rationale: The processed data contains diffraction intensities but lacks phase information, known as the "phase problem." Direct methods are computational algorithms typically used to solve the phase problem for small molecules. The resulting initial model is then refined against the experimental data to improve its fit. This iterative process is governed by statistical metrics that must meet internationally accepted standards defined by the International Union of Crystallography (IUCr).[6][7][8]

  • Protocol:

    • Solve the crystal structure using software packages that employ direct methods or dual-space algorithms to determine initial atomic positions.

    • Refine the structural model using full-matrix least-squares minimization. This process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

    • Validate the final model using software like PLATON or the IUCr's checkCIF service.[6] This is a critical step to check for geometric inconsistencies, missed symmetry, and overall model quality.

    • Generate a final Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the experiment.

Data Presentation: Hypothetical Crystallographic Data

The quality of a crystal structure is assessed using several key metrics. The table below presents expected values for a well-refined structure of our target molecule.

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₁₀BrNO₂Confirms the elemental composition of the crystallized molecule.[1]
Molar Mass244.09 g/mol Consistent with the chemical formula.[1]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å); β (°)8.5, 12.1, 10.5; 95.5°The dimensions and angle of the unit cell.
Volume (ų)1075The volume of the unit cell.
Z4The number of molecules per unit cell.
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes (lower is better).
wR₂ (all data)< 0.12A weighted R-factor based on all data (lower is better).
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model and correct weighting scheme.
Residual Density (e⁻/ų)-0.2 to 0.2The remaining electron density after the model is subtracted; should be minimal and featureless.

Part 2: Orthogonal Validation: A Multi-Technique Approach

While SC-XRD is definitive for the crystal, validating the bulk material and corroborating the structure with independent methods is a cornerstone of scientific integrity. This multi-pronged approach ensures the crystallized material is representative of the synthesized compound.

validation_logic cluster_exp Experimental Data cluster_theory Theoretical Data XRD SC-XRD (3D Atomic Arrangement) Structure Validated Structure of 3-Amino-3-(3-bromophenyl)propanoic acid XRD->Structure NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Comp Computational Model (Theoretical Conformation) Comp->Structure

Caption: Orthogonal validation using complementary analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.[9] For 3-Amino-3-(3-bromophenyl)propanoic acid, ¹H and ¹³C NMR spectra would be essential to confirm the carbon skeleton and the placement of protons.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • A multiplet for the CH group (~4.0-4.5 ppm).

    • Two diastereotopic protons of the CH₂ group appearing as a multiplet or two distinct doublets of doublets (~2.5-3.0 ppm).

    • Multiple signals in the aromatic region (7.2-7.8 ppm) corresponding to the four protons on the bromophenyl ring.

    • Broad signals for the NH₂ and COOH protons, which are exchangeable.

  • Expected ¹³C NMR Data (in DMSO-d₆):

    • A signal for the carbonyl carbon (~170-175 ppm).

    • Signals for the four distinct aromatic carbons attached to hydrogen and the two carbons attached to the bromine and the side chain.

    • Signals for the CH and CH₂ carbons in the aliphatic region.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound, thereby confirming its molecular formula.[10] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

  • Expected Data (ESI-HRMS):

    • [M+H]⁺: A prominent ion peak at m/z 244.9971 (calculated for C₉H₁₁⁷⁹BrNO₂⁺).

    • Isotope Pattern: A characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] This pattern is a definitive signature for the presence of a single bromine atom.

Computational Modeling

Computational chemistry allows for the prediction of the molecule's lowest energy (most stable) conformation.[12] This theoretical structure can be overlaid with the experimental structure obtained from SC-XRD. A high degree of similarity between the two provides strong corroborating evidence.

  • Workflow:

    • Build the 3D structure of 3-Amino-3-(3-bromophenyl)propanoic acid in silico.

    • Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT).

    • Compare the bond lengths, angles, and torsion angles of the optimized computational model with the refined crystallographic structure.

Part 3: Comparative Analysis

No single technique tells the whole story. The true power lies in understanding how these methods complement each other.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Computational Modeling
Information Provided Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Atomic connectivity, chemical environment, 2D structure.Molecular weight, elemental formula (HRMS), fragmentation.Lowest-energy conformation, electronic properties.
Sample Requirement High-quality single crystal (0.1-0.3 mm).[3]1-10 mg dissolved in deuterated solvent.<1 mg, soluble.None (in silico).
Strengths Unambiguous and complete 3D structure determination.[4]Excellent for structure elucidation in solution.[9]High sensitivity, confirms molecular formula.[10]Provides theoretical validation of experimental data.[13]
Limitations Requires a suitable single crystal, which can be difficult to obtain.[14]Can be complex to interpret; does not give 3D structure directly.Does not provide connectivity or stereochemical information.Model accuracy depends on the level of theory used.
Role in Validation Primary Evidence: The "gold standard" for structure proof.Orthogonal Confirmation: Validates the structure of the bulk sample.Formula Confirmation: Confirms elemental composition.Theoretical Corroboration: Compares experiment to theory.

Conclusion

The structural validation of a novel or critical compound like 3-Amino-3-(3-bromophenyl)propanoic acid demands the highest level of scientific rigor. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional view of a molecule. However, its power is maximized when used within a larger, self-validating framework. By integrating the connectivity data from NMR, the precise molecular formula from high-resolution MS, and the theoretical insights from computational modeling, researchers can achieve an unparalleled level of confidence in their structural assignment. This synergistic, multi-technique approach represents the most trustworthy and authoritative pathway for chemical structure validation in modern drug discovery and development.

References

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Kobal, G., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC.
  • LibreTexts. (2024). Molecular modeling. LibreTexts. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT. Retrieved from [Link]

  • Gauto, D. F., et al. (2022). Computational Modeling of Molecular Structures Guided by Hydrogen-Exchange Data. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Retrieved from [Link]

  • Sael, L., & Kihara, D. (2012). Computational methods for constructing protein structure models from 3D electron microscopy maps. PMC. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs. HMBC]([Link] ADEQUATE vs. HMBC)

  • ResearchGate. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound?. ResearchGate. Retrieved from [Link]

  • International Science Council. (2017). International Union of Crystallography (IUCr). International Science Council. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • International Journal of Pure & Applied Bioscience. (2016). Computational Method for Molecular Structure Prediction and Visualization of Target Protein Molecule. ijpab.com. Retrieved from [Link]

  • Wikipedia. (n.d.). International Union of Crystallography. Wikipedia. Retrieved from [Link]

  • ACS Central Science. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications. Retrieved from [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals. Retrieved from [Link]

  • IUCr Journals. (n.d.). data for structural and crystallization communications. IUCr Journals. Retrieved from [Link]

  • Minor, W., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • NextSDS. (n.d.). (3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • BMRB. (2016). wwPDB X-ray Structure Validation Summary Report. BMRB. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. Retrieved from [Link]

  • ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-3-(3-bromophenyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated amino acids require more than just a cursory glance at a Safety Data Sheet (SDS). Proper disposal is a critical int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated amino acids require more than just a cursory glance at a Safety Data Sheet (SDS). Proper disposal is a critical intersection of chemical compatibility, environmental regulatory compliance, and laboratory safety.

3-Amino-3-(3-bromophenyl)propanoic acid (often supplied as a hydrochloride salt) presents a unique disposal challenge. While it is an amino acid derivative, the presence of the aryl bromide moiety fundamentally alters its waste classification. It cannot be treated as standard aqueous or non-halogenated organic waste.

This guide provides a comprehensive, self-validating protocol for the safe segregation, accumulation, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety and environmental stewardship.

Chemical Profiling & The Causality of Segregation

To design an effective disposal strategy, we must first understand the physicochemical nature of the waste. The critical functional group in 3-Amino-3-(3-bromophenyl)propanoic acid is the bromine atom on the phenyl ring.

When organic compounds containing halogens (fluorine, chlorine, bromine, or iodine) are incinerated under standard conditions, they can generate highly toxic and corrosive byproducts, such as hydrogen bromide (HBr) gas or halogenated dioxins[1][2]. Therefore, environmental protection agencies and institutional EHS (Environmental Health and Safety) guidelines mandate that halogenated organics be strictly segregated from non-halogenated waste[1]. Halogenated waste is typically routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with rotary kiln incinerators and caustic scrubbers designed to neutralize acidic exhaust gases[2][3].

Quantitative Hazard Data Summary

Before handling the waste, personnel must be aware of the compound's hazard profile to select appropriate Personal Protective Equipment (PPE).

Hazard ClassificationHazard CodeDescriptionRequired PPE for Handling/Disposal
Skin Irritation H315Causes skin irritationNitrile gloves (double-gloving recommended for spill cleanup), lab coat
Eye Irritation H319Causes serious eye irritationSnug-fitting chemical safety goggles
Specific Target Organ Toxicity H336May cause drowsiness or dizzinessHandle powders inside a certified chemical fume hood

Data derived from standard SDS classifications for (3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride[4].

Waste Segregation Logic

The most common point of failure in laboratory waste management is improper segregation, which can lead to dangerous chemical reactions (e.g., mixing halogenated organics with strong bases or azides) and exponentially increased disposal costs[5].

The following workflow illustrates the logical decision tree for classifying waste containing 3-Amino-3-(3-bromophenyl)propanoic acid.

WasteSegregation Start 3-Amino-3-(3-bromophenyl) propanoic acid Waste State Determine Physical State Start->State Solid Solid Powder, Contaminated Tips, or Weigh Boats State->Solid Liquid Dissolved in Solution (e.g., DCM, MeOH, Water) State->Liquid CheckHalogen Contains Halogen? (Bromine = YES) Solid->CheckHalogen Liquid->CheckHalogen Halogenated Halogenated Organic Waste (Requires Caustic Scrubbing) CheckHalogen->Halogenated Yes FinalSolid Solid Halogenated Waste Bin Halogenated->FinalSolid If Solid FinalLiquid Liquid Halogenated Carboy (Often Green-Labeled) Halogenated->FinalLiquid If Liquid

Decision tree for the segregation and disposal routing of brominated amino acid waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with standard EPA and institutional hazardous waste regulations.

Phase 1: Benchtop Collection
  • Determine the Waste Matrix:

    • Solid Waste: Unused powder, contaminated weighing paper, spatulas, or empty primary containers must be treated as solid halogenated waste.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., during chromatography or extraction), the entire solution becomes halogenated waste, even if the primary solvent is non-halogenated (like methanol or water)[1].

  • Select the Receptacle:

    • Use a chemically compatible container. For liquids, High-Density Polyethylene (HDPE) carboys (often color-coded green for halogenated waste) are standard[1][5].

    • Crucial Rule:Never mix this waste with inorganic acids, heavy metals, or reactive cyanides[1].

  • Primary Labeling: Immediately affix a "Hazardous Waste" tag to the container. Write out the full chemical name: 3-Amino-3-(3-bromophenyl)propanoic acid. Do not use abbreviations or structural formulas, as waste brokers cannot legally transport containers with ambiguous labels[3][5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the waste container inside a secondary containment tray within the laboratory's designated SAA. This ensures that if the primary container fails, the halogenated waste will not contaminate the environment or mix with incompatible chemicals[5].

  • Ventilation: Store the SAA in a cool, dry, and well-ventilated area. If the waste is highly volatile (e.g., dissolved in dichloromethane), store it inside a chemical fume hood[5].

  • Volume Limits: Monitor the container. Once it reaches 75% (¾) capacity, cap it tightly. Do not overfill, as temperature fluctuations can cause solvent expansion and container rupture[5].

Phase 3: Handoff and Final Destruction
  • EHS Notification: Submit a waste collection request to your institutional EHS department or licensed waste broker[3][5].

  • Incineration: The waste broker will transport the material to a certified TSDF. Because of the bromine atom, the waste will undergo rotary kiln incineration at temperatures exceeding 1,000°C. The incinerator's exhaust is passed through a caustic scrubber (typically sodium hydroxide) to capture and neutralize the resulting hydrogen bromide gas, converting it into harmless aqueous sodium bromide[2].

Emergency Spill & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is running if the spill occurred inside one.

  • Don PPE: Put on fresh nitrile gloves, a fastened lab coat, and chemical splash goggles.

  • Containment (Solid Spill): If the pure powder is spilled, do not dry-sweep, as this generates inhalable hazardous dust. Gently cover the powder with damp paper towels (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a wide-mouth HDPE container.

  • Containment (Liquid Spill): If a solution containing the compound is spilled, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or specialized spill pads). Do not use combustible materials like sawdust.[5]

  • Collection: Transfer all saturated absorbents, contaminated paper towels, and used PPE into a heavy-duty plastic bag. Seal the bag, place it in a secondary rigid container, and label it explicitly as "Spill Debris - Halogenated Organic Waste: 3-Amino-3-(3-bromophenyl)propanoic acid"[5].

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

References

  • nextsds.com. "(3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride — Chemical Substance Information - NextSDS." NextSDS.
  • bucknell.edu. "HAZARDOUS WASTE SEGREGATION." Bucknell University EHS.
  • epa.gov. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." U.S. Environmental Protection Agency.
  • epa.gov. "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods." U.S. Environmental Protection Agency.
  • temple.edu. "Halogenated Solvents in Laboratories - Campus Operations." Temple University.

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(3-bromophenyl)propanoic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Amino-3-(3-bromophenyl)propanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). Widely utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Amino-3-(3-bromophenyl)propanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). Widely utilized as a critical beta-amino acid intermediate in peptidomimetic drug discovery, its unique structural features necessitate stringent operational protocols. This guide provides a self-validating system of protective measures, grounded in the causality of the compound's chemical properties, to ensure both researcher safety and sample integrity.

Hazard Profiling & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. 3-Amino-3-(3-bromophenyl)propanoic acid presents specific risks based on its molecular architecture:

  • Skin and Eye Irritation (H315, H319): The lipophilic 3-bromophenyl group facilitates interaction with biological lipid bilayers, while the zwitterionic amino acid backbone can disrupt local pH and hydrogen bonding networks on mucosal surfaces and the stratum corneum, leading to pronounced irritation[1],[2].

  • Respiratory Irritation and CNS Effects (H336): Typically supplied as a finely milled dry powder, this compound poses a significant inhalation hazard. Inhalation of the dust can irritate the respiratory tract, and systemic absorption may lead to drowsiness or dizziness[1],[2].

Personal Protective Equipment (PPE) Matrix

To comply with OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[3],[4], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Sufficient for dry powder handling. Critical Note: If dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO) for peptide coupling, you must upgrade to butyl rubber or double-glove. These solvents rapidly permeate thin nitrile, acting as a carrier that drives the irritant directly through the skin barrier.
Eye Protection ANSI Z87.1 compliant safety gogglesRequired due to the H319 (Eye Irrit. 2A) classification[2]. Standard safety glasses with side shields are insufficient against fine, aerosolized airborne dust.
Body Protection Flame-retardant lab coat (100% cotton)Synthetic materials generate static electricity, which can aerosolize the charged powder during transfer.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside of a ventilated balance enclosure (VBE) to mitigate H336 respiratory risks[1].

Operational Workflow & PPE Integration

The following step-by-step methodology ensures a self-validating safety loop during experimental procedures, aligning with the authoritative guidelines set forth in Prudent Practices in the Laboratory[5],[6].

Step 1: Pre-Operation Hazard Assessment Verify the calibration of the fume hood or Ventilated Balance Enclosure (VBE). Ensure the face velocity is operating between 80-100 feet per minute (fpm) to capture stray particulates.

Step 2: Donning PPE Equip nitrile gloves, safety goggles, and a 100% cotton lab coat. If a VBE is unavailable and you must weigh on an open bench, don an N95/P100 respirator before opening the chemical container.

Step 3: Static Mitigation Because 3-Amino-3-(3-bromophenyl)propanoic acid is a zwitterionic powder, it is highly prone to static charge buildup. Discharge static using an anti-static ionizer bar or a zero-stat gun around the weighing area before opening the container. This prevents the powder from "jumping" and aerosolizing.

Step 4: Weighing and Transfer Use a static-free weighing boat (e.g., an aluminum foil boat) and a grounded stainless steel spatula. Weigh the compound entirely within the VBE.

Step 5: Solvent Introduction & PPE Upgrade If your protocol requires dissolving the compound in permeating solvents like DMSO or DMF, immediately upgrade your hand protection to butyl rubber gloves. Do not handle solvent-wetted vials with standard nitrile gloves.

Spill Response & Disposal Plan

  • Dry Spills: Do not dry sweep, as this will aerosolize the irritant. Mist the spill lightly with water to suppress dust, then wipe up using absorbent pads. Place all contaminated materials into a sealed, labeled container.

  • Disposal: Because the compound contains a covalently bound bromine atom, it must be classified and disposed of as Halogenated Organic Waste . Under EPA 40 CFR 261[7],[8], this waste stream must be strictly segregated from non-halogenated waste to prevent the formation of highly toxic or explosive byproducts during downstream facility incineration.

Workflow Visualization

PPE_Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/P100 Start->PPE Env Engineering Controls: Fume Hood / VBE PPE->Env Weigh Handling: Anti-static Weighing Env->Weigh Solvent Solvent Addition: (e.g., DMF/DMSO) Weigh->Solvent GloveChange Upgrade PPE: Double-Glove / Butyl Solvent->GloveChange If using permeating solvents Waste Disposal: Halogenated Waste Solvent->Waste Post-reaction GloveChange->Waste

Operational workflow and PPE integration for handling 3-Amino-3-(3-bromophenyl)propanoic acid.

References

  • NextSDS Database. "(3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR Part 1910 Subpart I -- Personal Protective Equipment." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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